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Thioridazine

Cat. No.: B1682328
CAS No.: 50-52-2
M. Wt: 370.6 g/mol
InChI Key: KLBQZWRITKRQQV-UHFFFAOYSA-N
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Description

Thioridazine is a phenothiazine derivative having a methylsulfanyl subsitituent at the 2-position and a (1-methylpiperidin-2-yl)ethyl] group at the N-10 position. It has a role as a serotonergic antagonist, a H1-receptor antagonist, an alpha-adrenergic antagonist, a dopaminergic antagonist, a first generation antipsychotic, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor and an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor. It is a member of phenothiazines and a member of piperidines. It contains a methylsulfanyl group.
A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. This compound has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618). this compound was withdrawn worldwide in 2005 due to its association with cardiac arrythmias.
This compound is a Phenothiazine.
This compound is a phenothiazine and antipsychotic agent that is no longer in common use. This compound has been linked to rare instances of clinically apparent acute cholestatic liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1962 and is indicated for psychosis and has 5 investigational indications. It was withdrawn in at least one region. This drug has a black box warning from the FDA.
A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. This compound has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618)
A phenothiazine antipsychotic used in the management of PHYCOSES, including SCHIZOPHRENIA.
See also: Chlorpromazine (related);  Trifluoperazine (related);  Perphenazine (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2S2 B1682328 Thioridazine CAS No. 50-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine
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InChI

InChI=1S/C21H26N2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
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InChI Key

KLBQZWRITKRQQV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC
Source PubChem
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Molecular Formula

C21H26N2S2
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DSSTOX Substance ID

DTXSID6023656
Record name Thioridazine
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Molecular Weight

370.6 g/mol
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Physical Description

Solid
Record name Thioridazine
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Boiling Point

BP: 230 °C at 0.02 mm Hg
Record name Thioridazine
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Solubility

Soluble in alcohol (1 in 6), chloroform (1 in 0.81), ether (1 in 3); freely soluble in dehydrated alcohol. Insoluble in water, Slightly soluble in acetone, In water, log units of molar solubility, mole/L = -5.82 (0.560 mg/L), 8.55e-04 g/L
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Color/Form

Crystals from acetone, Colorless crystals

CAS No.

50-52-2
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Melting Point

72-74 °C, MP: 158-160 °C. UV max (water): 262, 310 nm (epsilon 41842, 3215); (95% ethanol): 264, 310 nm (epsilon 41598, 3256); (0.1N HCl): 264, 305 nm (epsilon 42371, 5495): (0.1N NaOH): 263 nm (epsilon 18392). Soluble in water (1 in 9); freely soluble in ethanol (1 in 10), methanol, chloroform (1 in 5). Insoluble in ether /Thioridazine hydrochloride/, 73 °C
Record name Thioridazine
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Record name Thioridazine
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Foundational & Exploratory

Thioridazine chemical properties and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Stability of Thioridazine

Introduction

This compound is a first-generation antipsychotic agent belonging to the phenothiazine class of drugs.[1] Structurally, it is a phenothiazine derivative characterized by a methylsulfanyl substituent at the 2-position and a (1-methylpiperidin-2-yl)ethyl group at the N-10 position.[2] Historically used for the treatment of schizophrenia and other psychotic disorders, its application has been significantly reduced due to concerns about cardiac arrhythmias.[1][3] Nevertheless, its complex pharmacology and chemical characteristics continue to be of interest to researchers and drug development professionals. This guide provides a detailed overview of the core chemical properties and stability profile of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are crucial for understanding its behavior in both biological and pharmaceutical contexts.

Table 1: Core Chemical Properties of this compound and this compound Hydrochloride
PropertyThis compoundThis compound Hydrochloride
IUPAC Name 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine[2]10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride[4]
Synonyms Mellaril, Sonapax, Thioridazin[5]Mellaril Hydrochloride, this compound HCl[6]
CAS Number 50-52-2[1]130-61-0[4]
Molecular Formula C₂₁H₂₆N₂S₂[2][5]C₂₁H₂₇ClN₂S₂[4]
Molecular Weight 370.57 g/mol [5][7]407.04 g/mol [4]
Appearance Colorless crystals or white to slightly yellow granular powder[2][8][9]Yellow crystalline powder
Melting Point 72-74 °C[7]~135-140 °C[10]
Boiling Point 230 °C at 0.02 mm Hg[2][7]~400 °C[10]
pKa 9.5 (at 25 °C)[2][7]Not applicable
LogP 5.9[2][11]Not applicable
Table 2: Solubility Profile
SolventThis compound BaseThis compound Hydrochloride
Water Practically insoluble (1.113 mg/L at 22.5 °C)[7][9]Sparingly soluble; 100 mg/mL (requires sonication)[12]
Methanol Freely soluble[7]Soluble
Ethanol (96%) Soluble[7]Soluble
Methylene Chloride Very soluble[7]Not specified
Chloroform Not specifiedSoluble[10]
DMSO Not specifiedSoluble (≥ 45 mg/mL)[10][12]
Benzene Not specifiedSlightly soluble[2]

Stability and Degradation

The stability of this compound is a critical factor influencing its shelf-life, formulation, and analytical assessment. It is susceptible to degradation under several conditions, primarily through oxidation and photodegradation.

Light Sensitivity

This compound and its metabolites are known to be sensitive to light.[13] The hydrochloride salt darkens upon exposure to light.[2] This photodegradation can significantly affect the accuracy of analytical results, making it imperative to conduct assays under light-protected conditions.[13] The sensitivity to light is most pronounced in acidic media.[13] Studies have shown that exposure to UV light (at 254 nm and 366 nm) causes degradation of this compound enantiomers.[14]

pH and Solvent Effects

The degradation of this compound is influenced by the pH and the solvent used. In acidic media, its sensitivity to light increases.[13] While the enantiomers are generally stable across varying pH, temperature, and ionic strengths in solution, solubility issues can arise, particularly at a pH of 8.5.[14][15] Furthermore, some compounds may be readily oxidized by peroxide-containing solvents.[13]

Metabolic and Chemical Degradation Pathways

This compound is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system, specifically CYP2D6, CYP1A2, and CYP3A4.[16][17] The primary degradation pathway involves the oxidation of the sulfur atoms in the phenothiazine ring system and the side chain.[18]

The main metabolites include:

  • Mesoridazine (this compound 2-sulfoxide): An active metabolite formed by S-oxidation of the thiomethyl group on the phenothiazine ring.[16][18]

  • Sulforidazine (this compound 2-sulfone): A further oxidation product of mesoridazine, also pharmacologically active.[6][18]

  • This compound 5-sulfoxide: Formed by oxidation of the sulfur atom within the phenothiazine ring.[6][16]

  • Desmethylthis compound: Formed via N-demethylation.[6][16]

These oxidative transformations are not only metabolic but can also represent the primary chemical degradation pathways under oxidative stress conditions.

Thioridazine_Degradation_Pathway THD This compound MESO Mesoridazine (this compound 2-sulfoxide) THD->MESO S-Oxidation (CYP2D6) SULFO Sulforidazine (this compound 2-sulfone) MESO->SULFO S-Oxidation THD5SO This compound 5-sulfoxide p1->THD5SO  S-Oxidation (CYP1A2, CYP3A4)

Caption: Metabolic and degradation pathway of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[19][20] While specific protocols for this compound are not detailed in the provided results, a general methodology involves subjecting the drug to a variety of harsh conditions.[19]

  • Objective: To generate degradation products and identify potential degradation pathways.[20]

  • Typical Stress Conditions:

    • Acid/Alkali Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. If no degradation is observed, the strength of the acid/alkali and the duration may be increased.[20]

    • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 1% H₂O₂) at room temperature.[19]

    • Thermal Degradation: Exposing the solid drug substance to high temperatures, often in increments of 10°C above the accelerated stability testing temperature.[20]

    • Photolysis: Exposing the drug substance to UV and visible light to assess photosensitivity, as mandated by ICH guidelines.[20]

  • Analysis: The stressed samples are then analyzed by a stability-indicating method, typically HPLC, to separate the parent drug from its degradation products.

Enantioselective HPLC Method for this compound 2-Sulfoxide

A high-performance liquid chromatography (HPLC) method has been described for the separation and analysis of this compound 2-sulfoxide (THD 2-SO) enantiomers to study its degradation and epimerization.[15]

  • Sample Preparation: Liquid-liquid extraction from human plasma using diethyl ether.[15]

  • Chromatographic System:

    • Column: Chiralpak AD column.[15]

    • Mobile Phase: A mixture of hexane, ethanol, and 2-propanol in a ratio of 90:7:3 (v/v/v).[15]

    • Additive: 0.2% diethylamine is added to the mobile phase.[15]

  • Application: This method was validated and used to study the stability of the enantiomers under various conditions of temperature, pH, ionic strength, and light exposure.[15]

Spectrophotometric Analysis

Simple and rapid spectrophotometric methods have also been developed for the determination of this compound hydrochloride in pharmaceutical formulations and biological fluids.[21][22]

  • Oxidation-Based Method: This method involves the oxidation of this compound with an excess of a known concentration of potassium permanganate (KMnO₄) in an acidic medium. The unreacted oxidant is then determined by measuring the decrease in absorbance of a dye like indigo carmine.[21]

  • Ion-Pair Complex Formation: This technique is based on the formation of a colored ion-pair complex between this compound and an acidic sulphonphthalein dye, such as bromocresol green (BCG) or bromocresol purple (BCP), at a controlled acidic pH.[21] The resulting complex is extracted into an organic solvent (e.g., methylene chloride) and its absorbance is measured at the corresponding λₘₐₓ.[21]

References

Synthesis of Novel Thioridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine, a phenothiazine derivative, has a long history as an antipsychotic medication. However, recent research has unveiled its potential in other therapeutic areas, notably as an antimicrobial and anticancer agent.[1][2] This has spurred significant interest in the synthesis of novel this compound derivatives with enhanced efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these novel compounds, with a focus on their anti-tubercular and anticancer activities.

Synthetic Strategies and Methodologies

The synthesis of novel this compound derivatives typically involves modifications at three key positions of the parent molecule: the piperidine ring, the ethyl side chain, and the phenothiazine nucleus. Common strategies include N-alkylation of the piperidine nitrogen, replacement of the piperidine moiety with other heterocyclic systems, and substitution on the phenothiazine ring.

General Synthesis of N-Substituted this compound Derivatives

A common route to N-substituted this compound derivatives involves the demethylation of this compound to yield the secondary amine, followed by reductive amination with various aldehydes or ketones.[1]

Experimental Protocol: Synthesis of N-Benzyl-desmethyl-thioridazine

  • Demethylation of this compound: this compound (1.0 g, 2.7 mmol) is dissolved in dry 1,2-dichloroethane (20 mL). 1-Chloroethyl chloroformate (0.46 mL, 4.05 mmol) is added, and the mixture is refluxed for 2 hours. The solvent is evaporated under reduced pressure. Methanol (20 mL) is added, and the mixture is refluxed for 1 hour. The solvent is evaporated, and the residue is purified by column chromatography to yield desmethyl-thioridazine.[1]

  • Reductive Amination: Desmethyl-thioridazine (100 mg, 0.28 mmol) and benzaldehyde (0.04 mL, 0.42 mmol) are dissolved in tetrahydrofuran (10 mL). The solution is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (89 mg, 0.42 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to yield N-benzyl-desmethyl-thioridazine.[1]

Synthesis of this compound Analogs with Modified Side Chains

Modifications of the side chain often involve replacing the piperidine-ethyl moiety with other amine-containing groups, such as piperazines or thiomorpholines.[1]

Experimental Protocol: Synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(methylthio)-10H-phenothiazine

  • Synthesis of 10-(3-chloropropyl)-2-(methylthio)-10H-phenothiazine: 2-(Methylthio)phenothiazine (1.0 g, 4.36 mmol) is dissolved in acetone (30 mL). Anhydrous potassium carbonate (1.2 g, 8.72 mmol) and 1-bromo-3-chloropropane (1.37 g, 8.72 mmol) are added. The mixture is refluxed for 24 hours. The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.[1]

  • Reaction with N-methylpiperazine: 10-(3-Chloropropyl)-2-(methylthio)-10H-phenothiazine (200 mg, 0.62 mmol), N-methylpiperazine (0.28 mL, 2.48 mmol), and a catalytic amount of sodium iodide are heated at 150°C for 3 hours under a nitrogen atmosphere. Water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized this compound derivatives.

Table 1: Physicochemical and Yield Data for Selected this compound Derivatives[1]
Compound IDMolecular FormulaYield (%)Melting Point (°C)
3 C20H24N2S2-Oil
4a C22H28N2S268Oil
4b C27H30N2S265Oil
4c C26H28N2S262Oil
7a C22H27N3S27598-100
7g C29H35N3S268123-125
12b C20H23ClN2S65110-112
12e C19H20N2S70135-137
13b C21H25ClN2S72118-120

Note: Yields and melting points are as reported in the cited literature. "-" indicates data not provided.

Table 2: Antimycobacterial Activity of this compound Derivatives (MIC, µg/mL)[1]
Compound IDM. smegmatis mc2155M. bovis BCGM. tuberculosis H37RvMDR-TB Strain 1MDR-TB Strain 2
This compound 8.24.1101110
12b >645.38108
12e 1.6-2.9104
13b >648161310
Isoniazid 0.0630.1250.03>25>25
Rifampicin --0.25>25>25

Note: MDR-TB refers to multidrug-resistant tuberculosis. "-" indicates data not provided.

Table 3: Anticancer Activity of this compound Hydrochloride (IC50, µM)[2][3]
Cell LineCancer TypeIC50 (µM) at 72h
4T1 Triple-Negative Breast Cancer9.87
MDA-MB-231 Triple-Negative Breast Cancer18.70
T98G Glioblastoma12.67 (24h)
U-87 MG Glioblastoma12.80 (24h)

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most prominent pathways identified is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, promoting tumor progression. This compound has been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound Derivatives This compound->PI3K inhibits This compound->Akt inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel this compound derivatives for anticancer activity typically follows a standardized workflow, beginning with in vitro assays and progressing to in vivo models for promising candidates.

Anticancer_Screening_Workflow Start Synthesis of Novel This compound Derivatives InVitro In Vitro Screening Start->InVitro CellViability Cell Viability Assays (e.g., MTT, WST-1) InVitro->CellViability ApoptosisAssay Apoptosis Assays (e.g., Annexin V) InVitro->ApoptosisAssay CellCycle Cell Cycle Analysis InVitro->CellCycle LeadSelection Lead Compound Selection CellViability->LeadSelection ApoptosisAssay->LeadSelection CellCycle->LeadSelection InVivo In Vivo Studies LeadSelection->InVivo Promising Activity Xenograft Tumor Xenograft Models (e.g., in mice) InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity End Preclinical Candidate Xenograft->End Toxicity->End

Caption: A typical workflow for anticancer drug screening.

Conclusion

The synthesis of novel this compound derivatives presents a promising avenue for the development of new therapeutics for infectious diseases and cancer. The methodologies and data presented in this guide offer a solid foundation for researchers in this field. Future work should focus on optimizing the synthetic routes to improve yields and exploring a wider range of structural modifications to enhance biological activity and selectivity while minimizing off-target effects. The continued investigation into the mechanisms of action of these compounds will be crucial for their rational design and clinical translation.

References

Thioridazine's Impact on Cancer Stem Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antipsychotic drug thioridazine and its effects on cancer stem cells (CSCs). This compound, a phenothiazine derivative, has been repurposed for oncology due to its demonstrated ability to target and eliminate the resilient CSC population, which is often responsible for tumor initiation, metastasis, and therapeutic resistance. This document consolidates key findings on its mechanisms of action, summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanisms of Action

This compound exerts its anti-CSC effects through a multi-pronged approach, primarily by inducing differentiation, apoptosis, and cell cycle arrest. A key target of this compound is the dopamine receptor D2 (DRD2), which is aberrantly expressed on the surface of some cancer stem cells, including those in leukemia and breast cancer.[1][2][3] By antagonizing DRD2, this compound disrupts downstream signaling pathways crucial for CSC self-renewal and survival.

Unlike conventional chemotherapies that are broadly cytotoxic, this compound shows a degree of selectivity for cancer stem cells over their normal counterparts.[1][3][4] This selectivity is attributed, in part, to the differential expression of DRD2 on CSCs.[1] The primary modes of action are:

  • Induction of Differentiation: Rather than outright killing CSCs, a primary mechanism of this compound is to force them to differentiate into non-cancerous cell types.[1][5][6] This effectively exhausts the pool of self-renewing CSCs, thereby inhibiting tumor growth and recurrence.[1]

  • Induction of Apoptosis: this compound also induces programmed cell death in various cancer stem-like cells.[7][8] This is often mediated through caspase-dependent pathways and involves mitochondrial dysfunction.[7][8][9]

  • Cell Cycle Arrest: The drug has been shown to cause cell cycle arrest, primarily at the G0/G1 phase, in cancer stem-like cells, thereby inhibiting their proliferation.[7][8][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of this compound against cancer stem cells and cancer cell lines.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Cell Line/CSC TypeCancer TypeIC50 Value (µM)Exposure Time (hours)Assay
4T1Triple-Negative Breast Cancer9.8772CCK8
MDA-MB-231Triple-Negative Breast Cancer18.7072CCK8
A549 sphere cellsLung CancerDose-dependent inhibition (specific IC50 not stated)48MTT
TNBC cell linesTriple-Negative Breast Cancer5-10 (concentration for cell cycle arrest)Not StatedNot Stated

Data extracted from references:[8][11][12]

Table 2: In Vivo Efficacy of this compound

Cancer ModelTreatment Dose and ScheduleOutcome
4T1 xenograft10 mg/kg Thi-hyd63.73% inhibition in tumor weight; 72.58% prevention of lung metastasis
4T1 xenograft32 mg/kg this compound for 25 days55% tumor inhibition rate
A549 sphere cell xenograftsPretreatment with 1 or 10 µM TDZ for 24hSignificant inhibitory effect on tumor growth
NT2D1 xenografts25 mg/kg this compound every 3 days for 3 weeksExtended median survival from 27 to 50 days

Data extracted from references:[8][11][13]

Key Signaling Pathways Affected by this compound

This compound modulates several critical signaling pathways within cancer stem cells to exert its anti-tumor effects.

DRD2-STAT3 Signaling Pathway

In certain triple-negative breast cancer cells, this compound inhibits self-renewal through a DRD2-dependent mechanism.[10] Antagonism of DRD2 leads to the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of stemness.[10] This pathway is often linked to Interleukin 6 (IL-6) signaling.[10]

DRD2_STAT3_Pathway This compound This compound DRD2 DRD2 This compound->DRD2 inhibits STAT3 STAT3 DRD2->STAT3 activates IL6 IL6 IL6->DRD2 activates SelfRenewal SelfRenewal STAT3->SelfRenewal promotes

Caption: DRD2-STAT3 signaling in CSC self-renewal and its inhibition by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway in various cancer cells, including those of the cervix, endometrium, and lung.[11][12][14] This inhibition contributes to the induction of apoptosis and cell cycle arrest.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Akt->Apoptosis inhibits p70S6K p70S6K mTOR->p70S6K activates CellGrowth CellGrowth p70S6K->CellGrowth promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the effects of this compound on cancer stem cells.

Cancer Stem Cell Culture (Sphere Formation Assay)

This assay is used to enrich for and quantify the self-renewal capacity of cancer stem cells.

Protocol:

  • Cell Preparation: Start with a single-cell suspension of cancer cells. This can be achieved by treating an adherent cell culture with an appropriate dissociation reagent (e.g., Accutase).

  • Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in non-adherent culture plates or flasks.

  • Culture Medium: Use a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF). An example is DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).

  • This compound Treatment: Add this compound at various concentrations to the culture medium at the time of seeding. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 humidified incubator for 7-14 days.

  • Sphere Counting: Count the number of spheres (spheroids) formed in each well using a microscope. Spheres are typically defined as having a diameter greater than a certain threshold (e.g., 50 µm).

  • Data Analysis: Compare the number and size of spheres in the this compound-treated groups to the control group.

Cell Viability Assay (MTT/CCK8)

These colorimetric assays are used to assess the cytotoxic effects of this compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 2,000-5,000 cells/well) into 96-well plates and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1.25, 5, 10, 20, 40 µM).[8]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[8]

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the crystals.

    • CCK8 Assay: Add CCK8 solution to each well and incubate for 1-4 hours.[8]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.[8]

  • Data Analysis: Normalize the absorbance values of the treated wells to the control wells to determine the percentage of cell viability.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, STAT3, caspases, cyclins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Model

This animal model is used to evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Cell Preparation: Harvest cancer stem-like cells (e.g., A549 sphere cells) and resuspend them in a mixture of medium and Matrigel.[11]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., nude or NOD/SCID mice).[11]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = length × width² / 2).[11]

  • This compound Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) according to a predetermined schedule.[13] The control group receives a vehicle control.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined maximum size or until a specified time point.

  • Data Collection and Analysis: At the end of the experiment, euthanize the mice, and excise and weigh the tumors. Analyze tumor growth curves, final tumor weights, and potentially metastatic spread between the groups.

Summary and Future Directions

This compound represents a promising agent for targeting cancer stem cells, a critical population for overcoming cancer recurrence and resistance. Its ability to induce differentiation and apoptosis in CSCs, coupled with its selectivity for cancer cells over normal stem cells in some contexts, makes it an attractive candidate for further development. The primary mechanisms of action involve the antagonism of dopamine receptor D2 and the inhibition of key survival pathways like PI3K/Akt/mTOR and STAT3.

Future research should focus on:

  • Elucidating the full spectrum of CSC types responsive to this compound.

  • Identifying predictive biomarkers for this compound sensitivity beyond DRD2 expression.

  • Conducting clinical trials to evaluate the safety and efficacy of this compound in combination with standard-of-care chemotherapies.[1]

  • Developing derivatives of this compound with improved efficacy and reduced off-target effects, particularly cardiotoxicity, which has been a concern with its long-term use as an antipsychotic.[5]

By addressing these areas, the full potential of this compound as a CSC-targeting therapy can be realized, offering a new avenue for the treatment of aggressive and recurrent cancers.

References

Thioridazine: A Repurposed Phenothiazine with Potent Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the exploration of novel therapeutic strategies. Thioridazine, a phenothiazine antipsychotic, has emerged as a promising candidate for repurposing as an anti-tuberculosis agent. This document provides a comprehensive technical overview of the preclinical evidence supporting the use of this compound against Mycobacterium tuberculosis. It details the compound's multifaceted mechanism of action, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays. This guide is intended to serve as a resource for researchers and drug development professionals working to advance new treatments for tuberculosis.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, represents a significant global health threat. The emergence of drug-resistant strains has severely compromised the efficacy of standard treatment regimens, creating an urgent need for new drugs with novel mechanisms of action. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an accelerated pathway for drug development. This compound, a drug with a long history of use in psychiatry, has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant Mtb.[1][2][3] This guide delves into the scientific basis for its anti-tubercular activity.

Mechanism of Action

This compound exerts its anti-mycobacterial effect through a multi-pronged approach, targeting several key physiological processes in M. tuberculosis. This multifaceted mechanism is a significant advantage, as it may reduce the likelihood of resistance development.

Inhibition of Efflux Pumps

A primary mechanism of drug resistance in Mtb is the active extrusion of antibiotics by efflux pumps. This compound has been shown to inhibit these pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy.[1] This makes this compound a promising candidate for combination therapy.

Disruption of the Respiratory Chain

This compound targets the type-II NADH-menaquinone oxidoreductase (NDH-2), a crucial component of the Mtb respiratory chain.[4] Inhibition of NDH-2 disrupts electron transport and ATP synthesis, leading to a reduction in cellular energy levels and ultimately, bacterial cell death.

Enhancement of Host-Mediated Killing

This compound has been observed to enhance the killing of intracellular Mtb by macrophages.[1][5] While the precise mechanism is still under investigation, it is believed to involve the acidification of the phagolysosome, creating an environment that is more hostile to the bacteria.[5]

cluster_Mtb Mycobacterium tuberculosis This compound This compound EffluxPumps Efflux Pumps This compound->EffluxPumps Inhibits RespiratoryChain Respiratory Chain (NDH-2) This compound->RespiratoryChain Inhibits Macrophage Macrophage This compound->Macrophage Enhances Killing AntibioticResistance AntibioticResistance EffluxPumps->AntibioticResistance Contributes to ATPSynthesis ATP Synthesis RespiratoryChain->ATPSynthesis Essential for MtbClearance Mtb Clearance Macrophage->MtbClearance Leads to

Figure 1: this compound's multi-target mechanism of action against M. tuberculosis.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated against a range of M. tuberculosis strains, including drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) isolates.

Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Mtb typically ranges from 4 to 32 µg/mL.[2][3] It is important to note that while these concentrations are higher than what is safely achievable in plasma, this compound concentrates within macrophages, the primary host cell for Mtb, reaching effective intracellular concentrations.[1][5]

M. tuberculosis StrainResistance ProfileMIC (µg/mL)Reference
H37RvSusceptible4 - 15[1][2]
Clinical IsolatesMDR4 - 32[2][6]
Clinical IsolatesXDR4[1]

Table 1: Summary of reported Minimum Inhibitory Concentrations (MICs) of this compound against various M. tuberculosis strains.

In Vivo Efficacy

Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of this compound, both as a monotherapy and in combination with standard anti-TB drugs.

Bacterial Load Reduction in Murine Models

Treatment of Mtb-infected mice with this compound has been shown to significantly reduce the bacterial burden in the lungs.[1][4] Daily oral administration of this compound at doses of 32 and 70 mg/kg resulted in a significant reduction in colony-forming units (CFU) in the lungs of infected mice.[1][5] Furthermore, the addition of this compound to a standard regimen of isoniazid and rifampicin showed a synergistic effect, leading to a greater reduction in bacterial load compared to the standard regimen alone.[1]

Animal ModelM. tuberculosis StrainTreatmentDurationLung CFU Reduction (log10)Reference
BALB/c MiceH37RvThis compound (32 mg/kg/day)60 days~1.0[1]
BALB/c MiceH37RvThis compound (70 mg/kg/day)60 days~1.5[1]
BALB/c MiceMDR StrainThis compound (70 mg/kg/day)60 days~0.8[1]
BALB/c MiceH37RvIsoniazid + Rifampicin + this compound (25 mg/kg/day)4 months>4.0 (sterilization)[7]

Table 2: In vivo efficacy of this compound in murine models of tuberculosis.

cluster_pre_treatment Pre-treatment cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Evaluation Infection Aerosol Infection of Mice with M. tuberculosis Treatment Daily Oral Administration of this compound +/- Other Drugs Infection->Treatment Sacrifice Euthanasia of Mice at Defined Time Points Treatment->Sacrifice Homogenization Lung Homogenization Sacrifice->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating CFU_Count Colony Forming Unit (CFU) Enumeration Plating->CFU_Count

Figure 2: Experimental workflow for in vivo efficacy testing of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution method using Middlebrook 7H9 broth.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb.

Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a macrophage cell line (e.g., THP-1).[8][9]

  • Seed macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Expose the cells to various concentrations of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is the concentration of this compound that reduces cell viability by 50%.

In Vivo Efficacy in a Murine Model

Method: Aerosol infection model in BALB/c mice.[5]

  • Infect BALB/c mice with a low dose of aerosolized M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).

  • After 4-6 weeks to establish a chronic infection, randomize the mice into treatment and control groups.

  • Administer this compound daily by oral gavage at the desired doses. The control group receives the vehicle alone.

  • At specified time points (e.g., 4 and 8 weeks post-treatment initiation), euthanize a subset of mice from each group.

  • Aseptically remove the lungs and homogenize them in phosphate-buffered saline (PBS).

  • Plate serial dilutions of the lung homogenates onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per lung.

  • Compare the CFU counts between the treated and control groups to assess the efficacy of this compound.

cluster_activity Anti-TB Activity This compound This compound Direct Direct Bactericidal Activity This compound->Direct EffluxInhibition Efflux Pump Inhibition This compound->EffluxInhibition HostDirected Host-Directed Therapy This compound->HostDirected DrugSusceptibleTB Drug-Susceptible TB Direct->DrugSusceptibleTB Effective Against MDR_XDR_TB MDR/XDR-TB EffluxInhibition->MDR_XDR_TB Re-sensitizes IntracellularTB Intracellular TB HostDirected->IntracellularTB Targets

Figure 3: Logical relationship of this compound's activities and their impact on TB.

Conclusion and Future Directions

This compound presents a compelling case for repurposing as an anti-tuberculosis agent. Its multifaceted mechanism of action, efficacy against drug-resistant strains, and ability to enhance host-mediated killing make it a valuable candidate for further investigation. While preclinical data are promising, further studies are needed to optimize dosing regimens, evaluate its long-term safety in the context of TB treatment, and fully elucidate its synergistic interactions with other anti-TB drugs. Clinical trials are warranted to translate these preclinical findings into effective therapies for patients with difficult-to-treat tuberculosis.

References

Pharmacological Profiling of Thioridazine Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the pharmacological profile of thioridazine and its primary metabolites. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Introduction: The Clinical Significance of this compound Metabolism

This compound is a first-generation antipsychotic of the phenothiazine class, historically used in the treatment of schizophrenia.[1][2] Its clinical activity is not solely attributable to the parent compound; rather, its metabolites play a crucial role in both its therapeutic efficacy and adverse effect profile.[3][4][5] The biotransformation of this compound results in several active metabolites, most notably mesoridazine (this compound-2-sulfoxide) and sulforidazine (this compound-2-sulfone), which are often more potent than the parent drug.[3][4] Understanding the distinct pharmacological properties of these metabolites is therefore essential for a complete picture of this compound's mechanism of action and for the development of safer and more effective antipsychotic agents. This guide summarizes the receptor binding affinities, functional activities, and the experimental methodologies used to characterize these compounds.

Metabolism of this compound

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The key metabolic pathways include S-oxidation, N-demethylation, and ring hydroxylation.[2][6]

  • CYP2D6: This enzyme is a key player, responsible for the S-oxidation of the thiomethyl group on the phenothiazine ring, leading to the formation of the highly active metabolite mesoridazine.[3][6][7] Mesoridazine is further metabolized, also by CYP2D6, to another active metabolite, sulforidazine.[1][3] Genetic variations in the CYP2D6 gene can significantly alter plasma concentrations of this compound and its metabolites, impacting both efficacy and the risk of adverse events like QT prolongation.[3][7][8][9]

  • CYP1A2 and CYP3A4: These isoforms are primarily involved in N-demethylation and 5-sulfoxidation (ring sulfoxidation).[1][6]

The metabolic conversion of this compound into its major active sulfoxide and sulfone derivatives is a critical determinant of its overall pharmacological activity.

G This compound This compound Mesoridazine Mesoridazine (this compound-2-sulfoxide) This compound->Mesoridazine CYP2D6 N_desmethyl N-desmethyl- This compound This compound->N_desmethyl CYP1A2, CYP3A4 Ring_sulfoxide This compound-5-sulfoxide (Inactive) This compound->Ring_sulfoxide CYP1A2, CYP3A4 Sulforidazine Sulforidazine (this compound-2-sulfone) Mesoridazine->Sulforidazine CYP2D6

Figure 1: Metabolic Pathway of this compound.

Quantitative Pharmacological Data

The pharmacological activity of this compound and its metabolites is characterized by their binding affinity for various neurotransmitter receptors. This profile explains both the antipsychotic effects (dopamine D2 receptor blockade) and the side effects, such as anticholinergic symptoms (muscarinic receptor blockade) and orthostatic hypotension (alpha-1 adrenergic receptor blockade).[2][10][11] The metabolites often exhibit different potencies compared to the parent compound.[4][12]

Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities of this compound and its key metabolites for several clinically relevant receptors. The affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

CompoundDopamine D2[12][13]Dopamine D1[13]Muscarinic M1 (anticholinergic)[14]Alpha-1 Adrenergic[13]
This compound ~10-130~15014~5
Mesoridazine ~14-90-
Sulforidazine ~6-66-
Functional Activity

Studies have shown that mesoridazine and sulforidazine are more potent antagonists of dopamine D2 receptors than this compound itself.[4][15] For instance, in antagonizing the effects of apomorphine (a dopamine agonist) on dopamine release, the IC50 values were found to be 130 nM for this compound, 14.4 nM for mesoridazine, and 6.1 nM for sulforidazine, demonstrating the significantly greater functional potency of the metabolites.[4] This suggests that a substantial portion of the therapeutic effect of this compound administration is mediated by its active metabolites.[4][15]

Conversely, for muscarinic receptors, this compound exhibits a higher affinity than its metabolites, suggesting the parent compound is more responsible for the anticholinergic side effects.[12][14]

Key Signaling Pathway: Dopamine D2 Receptor

The primary therapeutic action of typical antipsychotics, including this compound and its active metabolites, is the blockade of postsynaptic D2 dopamine receptors in the brain's mesolimbic pathway.[3][8][10] The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Upon activation by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling changes. By antagonizing this receptor, this compound and its metabolites prevent this signaling cascade, which is thought to alleviate the positive symptoms of schizophrenia.[2][3]

G cluster_0 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound & Metabolites This compound->D2R Blocks Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Figure 2: Dopamine D2 Receptor Antagonism.

Experimental Protocols

The characterization of this compound and its metabolites relies on standardized in vitro assays to determine their binding affinity and functional effects at various receptors.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound metabolite) for a specific receptor using a filtration-based assay.[16][17][18]

Objective: To determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki of the test compound.

Materials:

  • Membrane Preparation: Homogenized tissue or cultured cells expressing the receptor of interest (e.g., rat striatal membranes for D2 receptors).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).[15]

  • Test Compounds: this compound, mesoridazine, sulforidazine, etc., at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[16][19]

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM haloperidol).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters).[16]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, combine in the following order:

    • Assay buffer.

    • Test compound (or buffer for total binding, or NSB agent for non-specific binding).

    • Radioligand at a fixed concentration (typically near its Kd).

    • Membrane preparation (e.g., 50-120 µg protein).[16]

  • Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

  • Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[16]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

G cluster_workflow Assay Workflow Prep Prepare Reagents (Membranes, Radioligand, Test Compounds) Incubate Incubate Components in 96-well Plate Prep->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters (Remove Unbound) Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 & Ki) Count->Analyze

Figure 3: Radioligand Binding Assay Workflow.

Protocol: Functional GPCR Assay (cAMP Measurement)

This protocol provides a general framework for assessing the functional antagonism of Gi/o-coupled receptors like the D2 receptor by measuring changes in intracellular cAMP levels.[20][21][22]

Objective: To determine the ability of a test compound to block agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: A cell line stably or transiently expressing the D2 receptor (e.g., HEK293 or CHO cells).[21]

  • Agonist: A known D2 receptor agonist (e.g., quinpirole).

  • Adenylyl Cyclase Stimulator: Forskolin (to raise basal cAMP levels).

  • Test Compounds: this compound and its metabolites.

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or FRET-based).[23][24]

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

Procedure:

  • Cell Culture: Seed the cells in 96-well or 384-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them with the test compound (antagonist) at various concentrations in the presence of a PDE inhibitor for a defined period.

  • Stimulation: Add a fixed concentration of the agonist (e.g., quinpirole) along with an adenylyl cyclase stimulator (e.g., forskolin). Forskolin increases cAMP, while the D2 agonist will inhibit this increase. The antagonist is expected to reverse this inhibition.

  • Lysis and Detection: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the antagonist.

    • The data will show that as the antagonist concentration increases, it blocks the inhibitory effect of the agonist, causing cAMP levels to rise back towards the level seen with forskolin alone.

    • Use non-linear regression to determine the IC50 of the antagonist.

Conclusion

The pharmacological profile of this compound is complex, with its clinical effects being a composite of the actions of the parent drug and its active metabolites, primarily mesoridazine and sulforidazine. Quantitative data clearly demonstrate that these metabolites are often more potent dopamine D2 receptor antagonists than this compound itself, highlighting their critical contribution to the drug's therapeutic efficacy.[4][12] Conversely, the parent compound appears to be a more potent antagonist at muscarinic receptors, likely driving the associated anticholinergic side effects.[14] A thorough understanding of this metabolic pharmacology, elucidated through rigorous experimental protocols such as radioligand binding and functional assays, is paramount for interpreting clinical outcomes and for guiding the future development of neuropsychiatric drugs with improved safety and efficacy profiles.

References

Exploring Thioridazine's Off-Target Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine, a phenothiazine derivative, was historically utilized as a first-generation antipsychotic for the management of schizophrenia.[1] Its therapeutic efficacy is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of psychosis such as hallucinations and delusions.[1][2] However, the clinical use of this compound has been significantly curtailed due to a complex pharmacological profile characterized by numerous off-target interactions, leading to a range of adverse effects.[1][3] Notably, its association with cardiac arrhythmias, specifically QT interval prolongation and torsades de pointes, led to its withdrawal from many markets.[3][4]

This technical guide provides an in-depth exploration of the off-target effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals. Understanding these off-target activities is crucial for several reasons: it provides a basis for elucidating the mechanisms behind its adverse effects, offers opportunities for drug repurposing, and serves as a case study for the importance of comprehensive off-target screening in modern drug discovery. This guide summarizes the quantitative data on this compound's interactions with various receptors and ion channels, details the experimental protocols to investigate these effects, and visualizes the key signaling pathways involved.

Off-Target Binding Profile of this compound

This compound's off-target effects are extensive, stemming from its ability to bind to a wide array of receptors beyond the dopamine D2 receptor. These interactions contribute to its side-effect profile, including sedation, orthostatic hypotension, and anticholinergic effects.[2][3] The binding affinities of this compound for these off-target receptors are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki, nM)Associated Off-Target Effect
Adrenergic Receptors
Alpha-1A Adrenergic10Orthostatic hypotension[1]
Muscarinic Receptors
Muscarinic M114Anticholinergic effects (dry mouth, blurred vision, constipation)[1]
Muscarinic M2High AffinityIncreased acetylcholine release[5][6]
Histamine Receptors
Histamine H1High AffinitySedation[2][7]
Serotonin Receptors
5-HT2A5.3Potential contribution to antipsychotic effect[2]
5-HT2C53

Key Off-Target Effects and Signaling Pathways

Beyond receptor binding, this compound has been shown to modulate critical intracellular signaling pathways and ion channel activity, contributing to both its therapeutic potential in other diseases and its significant cardiotoxicity.

hERG Potassium Channel Inhibition

A primary concern with this compound is its potent inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[8] This channel is crucial for cardiac repolarization, and its blockade by this compound can lead to a prolonged QT interval, increasing the risk of life-threatening cardiac arrhythmias.[1][3]

Ion ChannelIC50 (nM)Associated Off-Target Effect
hERG Potassium Channel~300QT interval prolongation, risk of Torsades de Pointes[1][3]
PI3K/Akt/mTOR Pathway Inhibition

Recent research has identified this compound as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[9][10][11][12] This pathway is a central regulator of cell growth, proliferation, survival, and apoptosis.[9][10] Inhibition of this pathway by this compound has been shown to induce apoptosis in cancer cells, suggesting a potential for repurposing this compound as an anti-cancer agent.[9][10][11] this compound has been observed to inhibit the phosphorylation of key proteins in this pathway, including Akt, 4E-BP1, and p70S6K.[9][10]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., alpha-1A adrenergic, muscarinic M1).

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor (e.g., [3H]-prazosin for alpha-1A adrenergic receptors)

  • This compound hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding competitor (a high concentration of an unlabeled ligand for the receptor)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target receptor. Homogenize the cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of either assay buffer (for total binding), a range of concentrations of this compound (for competition binding), or a high concentration of the non-specific binding competitor.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]

Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition

The whole-cell patch-clamp technique is the gold standard for assessing the effect of a compound on ion channel function.

Objective: To determine the IC50 of this compound for the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2 with KOH.

  • This compound hydrochloride stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation: Plate the HEK293-hERG cells on glass coverslips and allow them to adhere.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Position the pipette over a single cell and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

    • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

  • Drug Application:

    • Record baseline hERG currents in the external solution.

    • Perfuse the cell with increasing concentrations of this compound in the external solution, allowing for equilibration at each concentration.

    • Record the hERG currents at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each this compound concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data with a Hill equation to determine the IC50 value.[8][14][15][16][17]

Visualizations

Signaling Pathways and Experimental Workflows

Thioridazine_Off_Target_Signaling cluster_receptors Receptor Antagonism cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonism M1 M1 Muscarinic Receptor This compound->M1 Antagonism H1 H1 Histamine Receptor This compound->H1 Antagonism D2 D2 Dopamine Receptor (Primary Target) This compound->D2 Antagonism Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Blocks Acetylcholine_Signaling ACh Signaling M1->Acetylcholine_Signaling Blocks Histamine_Response Histamine Response H1->Histamine_Response Blocks Dopamine_Signaling Dopamine Signaling D2->Dopamine_Signaling Blocks Thioridazine_PI3K This compound PI3K PI3K Thioridazine_PI3K->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Cell_Growth Cell Growth & Survival p70S6K->Cell_Growth Promotes

Caption: this compound's off-target receptor and pathway interactions.

Experimental_Workflow_Off_Target_Screening cluster_in_silico In Silico & In Vitro Screening cluster_cellular Cellular & In Vivo Validation Start Compound Library (e.g., this compound analogs) In_Silico Computational Modeling (Predict Off-Target Interactions) Start->In_Silico Binding_Assay Radioligand Binding Assays (Confirm Receptor Binding) In_Silico->Binding_Assay Functional_Assay Functional Assays (e.g., Patch Clamp for Ion Channels) Binding_Assay->Functional_Assay Cell_Based Cell-Based Assays (Signaling Pathway Analysis) Functional_Assay->Cell_Based In_Vivo In Vivo Models (Assess Physiological Effects) Cell_Based->In_Vivo Toxicity Toxicity Assessment (e.g., Cardiotoxicity) In_Vivo->Toxicity

Caption: Workflow for investigating drug off-target effects.

Conclusion

This compound serves as a compelling example of the critical importance of understanding a drug's full pharmacological profile. Its numerous off-target interactions are not only responsible for its significant adverse effects but also open avenues for potential therapeutic repurposing. The data and experimental protocols presented in this guide provide a framework for researchers to investigate the off-target effects of this compound and other compounds. A thorough characterization of off-target activities is an indispensable component of modern drug discovery and development, ensuring the safety and efficacy of novel therapeutics. By applying these methodologies, the scientific community can better predict and mitigate adverse drug reactions, leading to the development of safer and more effective medicines.

References

Methodological & Application

Thioridazine: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thioridazine, a phenothiazine derivative formerly used as an antipsychotic, is gaining significant attention for its potential repurposed applications, particularly in oncology and infectious diseases.[1][2] In vitro studies have been instrumental in elucidating its mechanisms of action, including the induction of apoptosis and cell cycle arrest in cancer cells, modulation of key signaling pathways, and antimicrobial and anti-biofilm activities.[3][4][5] This document provides detailed application notes and standardized protocols for key in vitro experiments involving this compound, based on published research.

I. Anticancer Activity

This compound exhibits potent antitumor effects across various cancer cell lines, including cervical, endometrial, breast, gastric, and lung cancer.[3][6][7] Its primary mechanisms of anticancer action involve the induction of apoptosis and cell cycle arrest, often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[3][8]

A. Assessment of Cell Viability and Cytotoxicity

A fundamental step in evaluating the anticancer potential of this compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000 to 1 x 10⁴ cells per well and allow them to adhere overnight.[5][9]

  • This compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-80 µM) for desired time points (e.g., 24, 48, 72 hours).[9][10] Include a vehicle control (e.g., DMSO or PBS).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 150-200 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 550 nm using a microplate reader.[9]

  • Data Analysis: Express cell viability as a percentage of the control group.

Table 1: this compound-Induced Reduction in Cancer Cell Viability

Cell Line(s)This compound ConcentrationIncubation TimePercent Viability Reduction (approx.)Reference(s)
HeLa, Caski, C33A (Cervical), HEC-1-A, KLE (Endometrial)15 µMNot SpecifiedSignificant reduction[3]
ECA-109, TE-1 (Esophageal)1-30 µM (Dose-dependent)12 hoursSignificant reduction[5]
NCI-N87, AGS (Gastric)Dose-dependentNot SpecifiedSignificant reduction[11]
A549 sphere cells (Lung)Dose-dependentNot SpecifiedSignificant reduction[7]
4T1, MDA-MB-231 (Triple-Negative Breast Cancer)Concentration-dependentNot SpecifiedSignificant inhibition[6]
HepG2 (Hepatocellular Carcinoma)30-80 µM (Concentration-dependent)24 hoursSignificant decrease[10]
B. Analysis of Apoptosis and Cell Cycle

Flow cytometry is a powerful technique to quantify this compound-induced apoptosis and its effects on cell cycle distribution.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10-15 µM) for 24-48 hours.[3][12]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with FITC-labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[3]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.[3][12]

Protocol 3: Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound (e.g., 15 µM) for 24 hours.[3]

  • Cell Fixation: Harvest the cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol.[3]

  • Staining: Resuspend the fixed cells in PBS containing RNase A and propidium iodide (PI).[3]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Table 2: Effects of this compound on Apoptosis and Cell Cycle in Cancer Cells

Cell Line(s)This compound ConcentrationEffectKey FindingsReference(s)
HeLa, Caski, C33A, HEC-1-A, KLE15 µMApoptosis InductionSignificantly increased early- and late-stage apoptotic fraction.[3]
HeLa, Caski, C33A, HEC-1-A, KLE15 µMCell Cycle ArrestG1 phase arrest; downregulation of cyclin D1, cyclin A, and CDK4; induction of p21 and p27.[3]
4T1, MDA-MB-231 (TNBC)10 µMCell Cycle ArrestG0/G1 phase arrest; downregulation of CDK4/cyclin D1; upregulation of p21 and p27.[6]
PC9 (Lung Cancer)Increasing concentrationsApoptosis Induction & Cell Cycle ArrestG0/G1 phase arrest; increased apoptosis; downregulation of CyclinD1, Bcl-2, Bcl-xl; upregulation of Bax; activation of Caspase-3, -8, -9.[13]
A549 sphere cells (Lung)Not SpecifiedApoptosis Induction & Cell Cycle ArrestG0/G1 phase arrest; increased Annexin V staining; changes in caspase family and cell cycle-associated proteins.[7]
C. Investigation of Signaling Pathways

Western blotting is essential for studying the molecular mechanisms underlying this compound's effects, particularly its impact on signaling pathways like PI3K/Akt/mTOR.

Protocol 4: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, p-p70S6K, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram: this compound's Inhibition of the PI3K/Akt/mTOR Pathway

Thioridazine_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Proliferation Cell Proliferation p70S6K->Proliferation _4EBP1->Proliferation

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

II. Antimicrobial and Anti-Biofilm Activity

This compound has demonstrated antimicrobial activity against a range of pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus.[2][14] It can also inhibit biofilm formation.[4]

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol 5: Broth Microdilution for MIC Determination

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

Table 3: In Vitro Antimicrobial Activity of this compound

MicroorganismThis compound MIC RangeReference(s)
Mycobacterium tuberculosis (susceptible and multidrug-resistant strains)6 - 32 mg/L[14]
Methicillin-resistant Staphylococcus aureus (MRSA)16 - 50 mg/L[14]
Leishmania amazonensis, L. mexicana, L. major (promastigotes)0.73 - 3.8 µM (IC50)[15]
Leishmania amazonensis, L. mexicana, L. major (intracellular amastigotes)1.27 - 4.4 µM (IC50)[15]
B. Anti-Biofilm Assay

The crystal violet staining method is commonly used to quantify biofilm formation.

Protocol 6: Crystal Violet Biofilm Assay

  • Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-MIC concentrations of this compound (e.g., 20 µg/ml) for 24 hours to allow biofilm formation.[4]

  • Washing: Gently wash the wells with PBS to remove planktonic cells.

  • Staining: Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Washing: Wash away the excess stain with water.

  • Solubilization: Solubilize the stain bound to the biofilm with 30% acetic acid or ethanol.

  • Absorbance Measurement: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm.

Experimental Workflow for Anti-Biofilm Assay

Anti_Biofilm_Workflow A Bacterial Culture with this compound B Incubation (24h) A->B C Wash Planktonic Cells B->C D Crystal Violet Staining C->D E Wash Excess Stain D->E F Solubilize Stain E->F G Measure Absorbance F->G

Workflow for the crystal violet anti-biofilm assay.

III. Dopaminergic Receptor Interaction

This compound's original antipsychotic effects are attributed to its antagonism of dopamine receptors, particularly the D2 subtype.[16][17] In vitro radioligand binding assays are used to determine the affinity of this compound and its metabolites for these receptors.

Protocol 7: Radioligand Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from rat striatal tissue or cells expressing the dopamine receptor of interest.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) in the presence of varying concentrations of this compound or its metabolites.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) or IC50 (half maximal inhibitory concentration) values to quantify the binding affinity.

Table 4: Binding Affinity of this compound and its Metabolites for Dopamine D2 Receptors

CompoundPotency in displacing [³H]spiperoneReference(s)
This compound (THD)Potent[16]
THD-2-sulfoneMore potent than THD[16]
THD-2-sulfoxideEquipotent to THD[16]
Mesoridazine (MES)More potent than THD[18]
Sulforidazine (SUL)Much more potent than MES and THD[18]

Logical Relationship of this compound and its Metabolites on Dopamine Receptors

Thioridazine_Metabolites_Dopamine This compound This compound Mesoridazine Mesoridazine This compound->Mesoridazine Metabolism DopamineReceptor Dopamine D2 Receptor This compound->DopamineReceptor Antagonism Sulforidazine Sulforidazine Mesoridazine->Sulforidazine Metabolism Mesoridazine->DopamineReceptor Antagonism Sulforidazine->DopamineReceptor Antagonism

Metabolism and dopamine receptor antagonism of this compound.

IV. Neurotoxicity Assessment

While exploring new applications, it is crucial to assess the potential neurotoxicity of this compound. In vitro neurotoxicity assays using neuronal cell cultures can provide valuable insights.

Protocol 8: In Vitro Neurotoxicity Assay

  • Cell Culture: Culture appropriate neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

  • Compound Treatment: Expose the cells to a range of this compound concentrations for a defined period (e.g., 24 hours).[19]

  • Viability/Cytotoxicity Assessment: Evaluate cell viability using assays like MTT or LDH (lactate dehydrogenase) release.

  • Morphological Analysis: Assess neuronal morphology, including neurite outgrowth and cell body integrity, using microscopy.

  • Functional Assays: Measure parameters like intracellular calcium levels or mitochondrial membrane potential to assess neuronal function.[19]

These protocols provide a foundation for the in vitro investigation of this compound. Researchers should optimize these methods for their specific cell types and experimental questions. Careful consideration of appropriate controls and data analysis is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Studying Thioridazine's Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various animal models and experimental protocols for investigating the multifaceted effects of Thioridazine. The protocols detailed below cover its antipsychotic, cardiotoxic, and anticancer properties, offering researchers a robust framework for preclinical evaluation.

Animal Models for Antipsychotic Effects

Rodent models are instrumental in studying the antipsychotic properties of this compound, primarily by assessing its impact on dopamine-regulated behaviors. These models are crucial for understanding its efficacy in mitigating symptoms associated with psychosis.

Amphetamine-Induced Locomotor Activity in Rats

This model assesses the ability of this compound to antagonize the hyperactivity induced by amphetamine, a psychostimulant that increases dopamine levels. This is a widely used screening method for potential antipsychotic drugs.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water. Animals should be acclimatized to the testing room for at least 60 minutes before the experiment.

  • Apparatus: An open-field arena (e.g., 100 cm x 100 cm) equipped with an automated video-tracking system to measure locomotor activity (distance traveled, rearing frequency).

  • Drug Administration:

    • This compound (or vehicle) is administered intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg.

    • 30 minutes after this compound administration, amphetamine (1-2 mg/kg, i.p.) is administered.

  • Behavioral Assessment: Immediately after amphetamine injection, rats are placed in the center of the open-field arena, and locomotor activity is recorded for 60-90 minutes.

  • Data Analysis: The total distance traveled and the number of rearings are quantified and compared between treatment groups using appropriate statistical methods (e.g., ANOVA). A significant reduction in amphetamine-induced hyperactivity by this compound indicates potential antipsychotic activity.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Distance Traveled (cm) ± SEM
Vehicle + Saline-1500 ± 250
Vehicle + Amphetamine1.58500 ± 700
This compound + Amphetamine54200 ± 550
This compound + Amphetamine102800 ± 400

Note: The data presented are representative and may vary based on specific experimental conditions.

Prepulse Inhibition (PPI) of Acoustic Startle in Mice

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. This test evaluates the ability of this compound to restore normal sensorimotor gating.[1][2]

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a mouse holder mounted on a piezoelectric platform to detect movement, and a speaker to deliver acoustic stimuli.[3]

  • Drug Administration: this compound (or vehicle) is administered i.p. 30 minutes before the PPI test session at doses ranging from 2.5 to 10 mg/kg.

  • Test Session:

    • Acclimation: 5-minute acclimation period with a 65-70 dB background white noise.[4]

    • Stimuli: The session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials: A 120 dB, 40 ms pulse.

      • Prepulse-alone trials: 20 ms prepulses at intensities of 74, 78, and 82 dB.

      • Prepulse-pulse trials: The prepulse is presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only.[5]

  • Data Analysis: The startle amplitude is measured as the maximum voltage change recorded. PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%. Data are analyzed using repeated measures ANOVA.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)% PPI at 78 dB Prepulse ± SEM
Vehicle-65 ± 5
Amphetamine (5 mg/kg)-30 ± 4
This compound + Amphetamine555 ± 6

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Workflow for Antipsychotic Effect Assessment

G cluster_0 Animal Preparation cluster_1 Behavioral Testing cluster_2 Data Analysis A Acclimatize Rodents B Administer this compound/Vehicle A->B C Amphetamine-Induced Locomotion B->C D Prepulse Inhibition Test B->D E Quantify Locomotor Activity C->E F Calculate % PPI D->F G Statistical Analysis E->G F->G

Caption: Workflow for assessing this compound's antipsychotic effects.

Animal Models for Cardiotoxicity Assessment

This compound's clinical use has been limited due to its association with cardiotoxicity, specifically QT interval prolongation. Animal models are essential for investigating the mechanisms of this toxicity and for screening for safer alternatives.

In Vivo Electrocardiogram (ECG) in Rats

This protocol details the procedure for recording ECGs in rats to assess this compound-induced changes in cardiac electrical activity.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (300-350g).

  • Anesthesia: Animals are anesthetized with isoflurane or a combination of ketamine/xylazine.

  • ECG Recording:

    • Subcutaneous needle electrodes are placed in a Lead II configuration (Right forelimb, Left forelimb, Left hindlimb).

    • A stable baseline ECG is recorded for at least 15 minutes before drug administration.

    • This compound is administered intravenously (i.v.) or intraperitoneally (i.p.) at doses ranging from 5 to 30 mg/kg.

    • ECG is continuously monitored for at least 60 minutes post-administration.[6]

  • Data Analysis:

    • Heart rate, PR interval, QRS duration, and QT interval are measured from the ECG recordings.

    • The QT interval is corrected for heart rate using Bazett's formula (QTc = QT / √RR).

    • Changes from baseline are calculated and compared between dose groups.

Quantitative Data Summary:

ParameterBaselineThis compound (15 mg/kg, i.v.)
Heart Rate (bpm)350 ± 15320 ± 20
QRS Duration (ms)18 ± 122 ± 1.5
QTc Interval (ms)150 ± 5185 ± 8

Note: The data presented are representative and may vary based on specific experimental conditions.

Signaling Pathway of this compound-Induced Cardiotoxicity

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces hERG hERG K+ Channel ROS->hERG inhibits trafficking & promotes degradation L_Ca L-type Ca2+ Channel ROS->L_Ca activates Repolarization Delayed Ventricular Repolarization hERG->Repolarization contributes to L_Ca->Repolarization contributes to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation

Caption: this compound-induced cardiotoxicity signaling pathway.[3][7]

Cardiovascular Assessment in Zebrafish Larvae

Zebrafish larvae offer a high-throughput in vivo model for cardiotoxicity screening due to their transparent bodies, allowing for direct observation of cardiac function.

Experimental Protocol:

  • Animals: Transgenic zebrafish larvae (e.g., Tg(cmlc2:GFP)) at 3 days post-fertilization (dpf).

  • Drug Exposure: Larvae are placed in 96-well plates and exposed to various concentrations of this compound (e.g., 1-50 µM) in the embryo medium.

  • Imaging: At 4 and 24 hours post-exposure, larvae are anesthetized with tricaine and imaged using a high-speed video microscope.

  • Data Analysis:

    • Heart Rate: Beats per minute are counted.

    • Arrhythmia: Irregularities in the heart rhythm are noted.

    • Pericardial Edema: The area of the pericardial sac is measured.

    • Blood Flow: The velocity of blood cells in the dorsal aorta is quantified.[8]

    • Apoptosis: Staining with acridine orange can be used to visualize apoptotic cells in the heart and other tissues.[9]

Quantitative Data Summary:

This compound (µM)Heart Rate (bpm) ± SEMIncidence of Arrhythmia (%)
0 (Control)165 ± 52
10140 ± 725
25110 ± 960

Note: The data presented are representative and may vary based on specific experimental conditions.

Animal Models for Anticancer Effects

Recent studies have highlighted the potential of this compound as an anticancer agent. In vivo xenograft models are crucial for evaluating its efficacy in a physiological context.

Human Tumor Xenograft Models in Nude Mice

This protocol describes the use of immunodeficient mice to grow human tumors and assess the antitumor activity of this compound.

Experimental Protocol:

  • Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Cell Lines: Various human cancer cell lines can be used, such as:

    • Ovarian Cancer: 2774[10]

    • Triple-Negative Breast Cancer: 4T1[2]

    • Lung Cancer: A549[11]

    • Gastric Cancer: HGC27-R, SGC7901-R[12]

  • Tumor Implantation: 1-5 x 10^6 cancer cells in 100-200 µL of PBS/Matrigel are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 10 to 25 mg/kg, daily or every few days, for a specified period (e.g., 2-4 weeks).[2][10][12]

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues can be collected for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3). For metastasis studies, lungs or other organs can be examined for tumor nodules.

Quantitative Data Summary (Triple-Negative Breast Cancer Model):

Treatment GroupDose (mg/kg, p.o.)Final Tumor Weight (mg) ± SEMInhibition Rate (%)
Vehicle-1250 ± 150-
This compound10450 ± 8064

Note: The data presented are representative and may vary based on specific experimental conditions.[2]

Signaling Pathways in this compound's Anticancer Effect

G This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis induces VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound's anticancer signaling pathways.[4][10]

References

Application Notes and Protocols for Thioridazine in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine, a phenothiazine derivative, is a first-generation antipsychotic traditionally used to treat schizophrenia.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors.[2][3] Beyond its antipsychotic properties, recent preclinical studies have unveiled its potential as an anticancer, antibacterial, and antileishmanial agent.[4][5] This has spurred growing interest in its application in a diverse range of in vivo animal studies. This compound hydrochloride is the commonly used salt form in these investigations.

These application notes provide a comprehensive overview of this compound dosage, administration protocols, and its mechanisms of action relevant to in vivo animal research.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the reported dosages of this compound across various animal models and research applications.

Anticancer Studies
Animal ModelCancer TypeDosageAdministration RouteKey Findings
Mice (4T1 xenograft)Triple-negative breast cancer32 mg/kgNot Specified55% tumor inhibition after 25 days.
Mice (MDA-MB-231 xenograft)Triple-negative breast cancer10 mg/kgNot Specified63.73% inhibition in tumor weight and 72.58% prevention of lung metastasis.[6]
Mice (NCI-N87 xenograft)Gastric cancer25 mg/kg (every 3 days for 3 weeks)Intraperitoneal (i.p.)Extended survival of tumor-bearing mice.[7]
Nude Mice (HGC27-R or SGC7901-R xenograft)Gastric cancer25 mg/kg (daily)Intraperitoneal (i.p.)Used in combination with trastuzumab or lapatinib to show synergistic anticancer activity.[8]
Nude Mice (ECA-109 xenograft)Esophageal squamous cell carcinomaNot specified, but used in combination with radiationNot SpecifiedThis compound enhances radiosensitivity and inhibits tumor growth.[9]
Antibacterial and Antileishmanial Studies
Animal ModelIndicationDosageAdministration RouteKey Findings
Guinea PigsTuberculosis2.5 - 80 mg/kg (daily, 5 days/week for 4 weeks)OralTolerated up to 40 mg/kg; limited bactericidal activity against extracellular bacilli.[10]
Mice (BALB/c)Tuberculosis0.5 mg/dayNot SpecifiedReduced colony-forming units in the lungs of infected mice.
MiceCutaneous Leishmaniasis15 - 25 mg/kg (daily for 14 days)Intraperitoneal (i.p.)Statistically significant arrest of lesion growth.[5]
MiceCutaneous Leishmaniasis50 mg/kg (daily for 21 days)Intraperitoneal (i.p.)Maximum tolerated dose; higher doses were lethal.[5]
Antipsychotic and Pharmacokinetic Studies
Animal ModelStudy TypeDosageAdministration RouteKey Findings
Rats (Wistar)Pharmacokinetics10 mg/kg (single dose or twice daily for 2 weeks)Intraperitoneal (i.p.)Brain concentrations of this compound and its metabolites were higher and had longer half-lives than in plasma.[8]
DogsVentricular Electrophysiology10 mg/kg (therapeutic dose) and 50 mg/kg (toxic dose)Not SpecifiedDose-dependent antiarrhythmic and arrhythmogenic effects.
DogsVentricular Fibrillation10 mg/kg and 30 mg/kgIntravenous (i.v.)The 30 mg/kg dose increased the likelihood of spontaneous ventricular fibrillation during acute ischemia.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Guinea Pigs (Tuberculosis Model)

This protocol is adapted from a study investigating the efficacy of this compound against Mycobacterium tuberculosis.[10]

Materials:

  • This compound hydrochloride (Sigma-Aldrich or equivalent)

  • 40% (w/v) Sucrose solution

  • Sterile water

  • Automatic pipette with disposable tips

  • Weighing scale

  • Vortex mixer

Procedure:

  • Dosage Calculation: Calculate the required amount of this compound hydrochloride based on the body weight of the guinea pigs and the desired dose (e.g., 5, 10, 25, or 40 mg/kg).

  • Preparation of this compound Solution:

    • Weigh the calculated amount of this compound hydrochloride powder.

    • Dissolve the powder in a 40% (w/v) sucrose solution to the desired final concentration. Ensure the final volume for administration is manageable (e.g., 0.5 mL).[10]

    • Vortex the solution until the this compound is completely dissolved.

  • Administration:

    • Gently restrain the guinea pig.

    • Using an automatic pipette with a disposable tip, deliver the calculated volume of the this compound solution to the posterior oropharynx.[10]

    • Administer daily, five days a week, for the duration of the study (e.g., 4 weeks).

  • Monitoring:

    • Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior. Doses above 40 mg/kg were not well tolerated in guinea pigs in the cited study.[10]

Protocol 2: Preparation and Intraperitoneal (i.p.) Administration of this compound in Mice (Anticancer Model)

This protocol provides a general method for preparing this compound for intraperitoneal injection, a common route for anticancer studies in mice.[7][8]

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% sterile sodium chloride)

  • Sterile microcentrifuge tubes

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Dosage Calculation: Calculate the required amount of this compound hydrochloride based on the mean body weight of the mice and the desired dose (e.g., 25 mg/kg).

  • Preparation of this compound Solution:

    • A recommended solvent system for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

    • First, prepare a stock solution of this compound hydrochloride in DMSO.

    • Sequentially add PEG300, Tween-80, and Saline, vortexing between each addition to ensure a clear solution.

    • The final concentration should be calculated to allow for a standard injection volume (e.g., 100 µL per 20g mouse).

    • It is recommended to prepare the working solution fresh on the day of use.[7]

  • Administration:

    • Gently restrain the mouse, exposing the abdomen.

    • Lift the skin over the abdomen to create a tent.

    • Insert the needle at a shallow angle into the intraperitoneal cavity, avoiding the internal organs.

    • Inject the calculated volume of the this compound solution.

    • Administer according to the experimental schedule (e.g., daily or every three days).[7][8]

  • Monitoring:

    • Monitor the mice for tumor growth, body weight changes, and any signs of distress.

Signaling Pathways and Mechanisms of Action

Dopamine D2 Receptor Antagonism

As a typical antipsychotic, this compound's primary mechanism of action in the central nervous system is the blockade of postsynaptic dopamine D2 receptors.[2][3] This action is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia.

Thioridazine_Dopamine_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks PostsynapticNeuron Postsynaptic Neuron D2R->PostsynapticNeuron Initiates Signal Dopamine Dopamine Dopamine->D2R Activates CellularResponse Cellular Response (e.g., reduced psychotic symptoms) PostsynapticNeuron->CellularResponse

Caption: this compound's antagonism of the Dopamine D2 receptor.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

In the context of cancer, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[11][12] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, this compound can induce apoptosis and cell cycle arrest in cancer cells.[12]

Thioridazine_PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for In Vivo Anticancer Efficacy Study

The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of this compound in a mouse xenograft model.

Experimental_Workflow start Start tumor_cell_injection Subcutaneous injection of cancer cells into mice start->tumor_cell_injection tumor_growth Allow tumors to reach a palpable size tumor_cell_injection->tumor_growth randomization Randomize mice into treatment groups (Vehicle, this compound, etc.) tumor_growth->randomization treatment Administer this compound (e.g., daily i.p. injection) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Sacrifice mice, excise and weigh tumors monitoring->endpoint analysis Analyze tumor tissue (e.g., Western blot, IHC) endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for an in vivo anticancer study.

Conclusion

This compound demonstrates a broad spectrum of biological activities that are currently being explored in various in vivo animal models. The selection of an appropriate dosage and administration route is critical for the successful execution of these studies and is dependent on the animal model and the specific research question. The protocols and data presented herein serve as a valuable resource for researchers designing and conducting in vivo studies with this compound. Careful consideration of the drug's pharmacokinetic and pharmacodynamic properties, as well as potential toxicities, is essential for obtaining reliable and reproducible results.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Thioridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Thioridazine using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for the analysis of this compound in bulk pharmaceutical forms and biological matrices.

Introduction

This compound is a phenothiazine antipsychotic medication used in the management of psychosis. Accurate and precise analytical methods are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. HPLC is a widely used technique for the determination of this compound and its metabolites due to its sensitivity, specificity, and robustness.[1] This document details established reversed-phase HPLC (RP-HPLC) methods for this purpose.

Experimental Protocols

Method 1: Analysis of this compound in Pharmaceutical Dosage Forms

This protocol is adapted from a validated RP-HPLC method for the estimation of this compound in tablet dosage forms.

2.1.1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • This compound tablets

2.1.2. Chromatographic Conditions

ParameterSpecification
Column Phenomenex Luna C18 (4.6 x 150mm, 5µm)
Mobile Phase Methanol: Water (55:45 v/v)
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 5 minutes

2.1.3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of methanol and sonicate to dissolve. Make up the volume to the mark with methanol.

  • Working Standard Solutions (5-25 µg/mL): Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase.

2.1.4. Preparation of Sample Solution

  • Weigh and finely powder not fewer than 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the drug, and then make up the volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range (e.g., 15 µg/mL).

2.1.5. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are:

  • Relative Standard Deviation (RSD) of the peak area should be not more than 2.0%.

  • Tailing factor should be not more than 2.0.

  • Theoretical plates should be not less than 2000.

2.1.6. Analysis

Inject the standard and sample preparations into the chromatograph and record the peak areas. Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Method 2: Analysis of this compound and its Metabolites in Biological Fluids (Whole Blood/Plasma)

This protocol provides a general framework for the analysis of this compound and its major metabolites, such as Mesoridazine, in whole blood or plasma.[2][3][4]

2.2.1. Materials and Reagents

  • This compound, Mesoridazine, and Sulforidazine reference standards

  • Internal Standard (e.g., Trifluoperazine)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffer

  • Whole blood or plasma samples

2.2.2. Chromatographic Conditions

ParameterSpecification
Column Cyano-bonded silica (µBondapak-CN) or C18 column[5]
Mobile Phase Acetonitrile:Water:Triethylamine or Methanol:Phosphate Buffer[6]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 264 nm[6]
Injection Volume 50 µL
Column Temperature 40 °C[6]

2.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma or whole blood in a centrifuge tube, add a known amount of internal standard.

  • Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).[5]

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the HPLC system.

Data Presentation

Method Validation Summary for this compound in Pharmaceutical Dosage Forms
ParameterResult
Linearity Range 5-25 µg/mL
Correlation Coefficient (r²) > 0.999[6]
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0 - 102.0%
Retention Time 2.8 ± 0.02 min
Limits of Quantitation for this compound and its Metabolites in Plasma
AnalyteLimit of Quantitation (Total R+S)
This compound15 ng/mL[7]
This compound Metabolites5 ng/mL[7]

Visualizations

Experimental Workflow

G HPLC Analysis Workflow for this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Standard/Sample B Dissolve in Methanol & Sonicate A->B C Dilute to Working Concentration B->C D Filter Sample Solution (0.45 µm) C->D For Sample E Inject into HPLC System D->E F Separation on C18 Column (Methanol:Water Mobile Phase) E->F G UV Detection at 285 nm F->G H Record Chromatogram G->H I Integrate Peak Area H->I J Quantify this compound Concentration I->J

Caption: Workflow for the HPLC analysis of this compound.

This compound Signaling Pathway in Cancer Cells

This compound has been shown to exhibit anticancer activity by targeting the PI3K/Akt/mTOR signaling pathway.

G This compound's Effect on PI3K/Akt/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest G1 Cell Cycle Arrest This compound->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Apoptosis p70S6K->CellCycleArrest

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for Thioridazine Quantification using a Radioreceptor Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the quantification of Thioridazine, an antagonist of the dopamine D2 receptor, using a competitive radioreceptor assay (RRA). Radioreceptor assays are sensitive and simple analytical procedures based on the competition between a radiolabeled ligand and an unlabeled ligand (in this case, this compound) for binding to a specific receptor.[1][2] This method allows for the determination of the biologically active concentration of this compound and its active metabolites in biological samples.[2][3] The assay described herein utilizes [³H]-spiperone, a high-affinity antagonist for the dopamine D2 receptor, and a receptor preparation from either rat striatal tissue or a cell line stably expressing the human D2 receptor.[4][5]

This compound's therapeutic and toxic effects are primarily mediated through its interaction with the dopamine D2 receptor. The signaling cascade initiated by D2 receptor activation typically involves the inhibition of adenylyl cyclase through a Gαi/o protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

Key Principles of the Assay

The radioreceptor assay for this compound is a competitive binding assay. A fixed amount of radiolabeled ligand ([³H]-spiperone) and a fixed amount of D2 receptor preparation are incubated with varying concentrations of unlabeled this compound (either as a standard or in an unknown sample). This compound will compete with [³H]-spiperone for binding to the D2 receptors. The amount of radioactivity bound to the receptors is inversely proportional to the concentration of this compound in the sample. By creating a standard curve with known concentrations of this compound, the concentration in unknown samples can be determined.

Data Presentation

Table 1: Ligand Binding Properties for the Dopamine D2 Receptor Assay
CompoundRadioligandReceptor SourceKd (nM)Ki (nM)IC50 (nM)Reference(s)
[³H]-Spiperone-HEK293 cells expressing rat D2 receptors0.057--[7]
This compound[³H]-SpiperoneRabbit striatal homogenates--~200[3]
Mesoridazine[³H]-SpiperoneRabbit striatal homogenates--~20[3]
Sulforidazine[³H]-SpiperoneRabbit striatal homogenates--~10[3]
(+)-Butaclamol[³H]-SpiperoneHEK293 cells expressing rat D2 receptors-1.0 (approx)-[7]

Note: IC50 values can vary depending on the specific assay conditions, particularly the concentration of the radioligand used.

Experimental Protocols

I. Preparation of Rat Striatal Membranes (D2 Receptor Source)

This protocol describes the preparation of a crude membrane fraction enriched in dopamine D2 receptors from rat striatum.

Materials:

  • Male Wistar rats (200-250 g)

  • Ice-cold 50 mM Tris-HCl buffer, pH 7.4

  • Homogenizer (e.g., Potter-Elvehjem with Teflon pestle)

  • Refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Protocol:

  • Humanely euthanize rats according to institutional guidelines.

  • Rapidly dissect the striata on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh ice-cold 50 mM Tris-HCl buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) two more times.

  • After the final wash, resuspend the pellet in assay buffer (see below) to a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

II. Radioreceptor Assay Protocol for this compound Quantification

Materials:

  • [³H]-Spiperone (Specific Activity: ~70-90 Ci/mmol)

  • This compound hydrochloride (for standard curve)

  • (+)-Butaclamol or Haloperidol (for defining non-specific binding)

  • Prepared striatal membranes or commercially available membranes from cells expressing D2 receptors

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of [³H]-spiperone in ethanol. Dilute in assay buffer to the desired final concentration (e.g., 0.1-0.5 nM).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and perform serial dilutions in assay buffer to create a standard curve (e.g., ranging from 10⁻¹⁰ M to 10⁻⁵ M).

    • Prepare a stock solution of (+)-butaclamol or haloperidol for determining non-specific binding (final concentration of 1-10 µM).

    • Prepare unknown samples by diluting them in the assay buffer to fall within the range of the standard curve. Be aware of potential matrix effects from serum.[4][8]

  • Assay Setup:

    • Set up assay tubes in triplicate for each condition:

      • Total Binding: Assay buffer, [³H]-spiperone, and membrane preparation.

      • Non-specific Binding (NSB): Assay buffer, [³H]-spiperone, (+)-butaclamol/haloperidol, and membrane preparation.

      • Standard Curve: Assay buffer, [³H]-spiperone, varying concentrations of this compound standard, and membrane preparation.

      • Unknown Samples: Assay buffer, [³H]-spiperone, diluted unknown sample, and membrane preparation.

    • The final assay volume is typically 250-500 µL.

  • Incubation:

    • Add all components to the assay tubes. Initiate the binding reaction by adding the membrane preparation.

    • Incubate the tubes at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark before counting.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Standard Curve:

    • Plot the percentage of specific binding of [³H]-spiperone as a function of the log concentration of unlabeled this compound. The percentage of specific binding is calculated as: % Specific Binding = (CPM in presence of competitor - NSB) / (Total specific binding - NSB) * 100

    • Perform a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for this compound. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [³H]-spiperone.

  • Determine Concentration in Unknown Samples:

    • Using the standard curve, determine the concentration of this compound in the unknown samples by interpolating their percentage of specific binding onto the curve.

  • Calculate the Ki value (optional):

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:[7] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response ↓ Cellular Response PKA->Cellular_Response

Caption: Dopamine D2 receptor signaling pathway antagonized by this compound.

Experimental Workflow for this compound Radioreceptor Assay

RRA_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., Rat Striatum) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor_Prep->Incubation Radioligand_Prep [³H]-Spiperone Dilution Radioligand_Prep->Incubation Competitor_Prep This compound Standards & Unknown Samples Competitor_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Concentration Determination) Counting->Data_Analysis

Caption: Workflow for the competitive radioreceptor assay.

References

Application Notes and Protocols for Thioridazine in in vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine is a phenothiazine derivative, historically used as an antipsychotic agent that functions primarily as a dopamine receptor antagonist.[1] Emerging research has unveiled its potential as an anticancer agent, demonstrating capabilities to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] Its mechanism of action is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] These application notes provide a detailed protocol for the dissolution of this compound for in vitro use, ensuring reproducible and accurate experimental outcomes.

Physicochemical Properties and Solubility

This compound is most commonly supplied as this compound hydrochloride, a crystalline solid.[4] Understanding its solubility is critical for preparing appropriate stock and working solutions for in vitro assays.

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubility (mg/mL)Solubility (mM)Source
DMSO~25 - 81~100 - 199[4][5]
Water~30.53 - 50~75[5][6][7]
Ethanol~10Not Specified[4][6]
Dimethylformamide (DMF)~25Not Specified[4]
MethanolSolubleNot Specified[6][7]
ChloroformSolubleNot Specified[6][7]

Note: The molecular weight of this compound Hydrochloride is 407.04 g/mol .[5] Solubility can be affected by factors such as temperature, pH, and the purity of the compound.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO, a common solvent for in vitro studies.

Materials:

  • This compound Hydrochloride (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh 4.07 mg of this compound hydrochloride powder into the tared microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound hydrochloride.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved, yielding a clear solution. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Sterilization: If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5][8]

Preparation of Working Solutions for Cell-Based Assays

This protocol provides an example of how to prepare a working solution of this compound for treating cells in a 96-well plate format. The final concentrations used in cell-based assays typically range from 1 µM to 40 µM.[2]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium.

  • Final Working Solution Preparation: To prepare a final concentration of 10 µM in 100 µL of cell culture medium per well:

    • Add 1 µL of the 1 mM intermediate solution to 99 µL of cell culture medium.

    • Alternatively, add 0.1 µL of the 10 mM stock solution to 99.9 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of the same concentration of DMSO in the cell culture medium as is present in the highest concentration of the this compound working solution.

  • Cell Treatment: Add the prepared working solutions to your cells and incubate for the desired experimental duration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's anticancer effects and a typical experimental workflow for its in vitro use.

Thioridazine_Signaling_Pathway cluster_effects Cellular Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression (CDK4/Cyclin D1) mTOR->CellCycle Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits G1_Arrest G1 Arrest CellCycle->G1_Arrest Induction_Apoptosis Induction of Apoptosis Apoptosis->Induction_Apoptosis

Caption: Proposed signaling pathway of this compound's anticancer effects.

Thioridazine_In_Vitro_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound HCl dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store (-20°C or -80°C) dissolve->aliquot prepare_working Prepare Working Solutions (Dilute in Media) aliquot->prepare_working treat_cells Treat Cells in Culture prepare_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., Viability, Apoptosis) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: Experimental workflow for in vitro use of this compound.

Safety Precautions

This compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. This compound is sensitive to light and hygroscopic.[7] Therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place.

References

Thioridazine Shows Promise in Combating Multidrug-Resistant Tuberculosis in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant tuberculosis (MDR-TB) poses a significant global health threat, necessitating the exploration of novel therapeutic strategies. Thioridazine, a phenothiazine antipsychotic, has demonstrated notable antimycobacterial activity and is being repurposed as a potential adjunctive therapy for MDR-TB. This document provides a summary of key quantitative data from preclinical mouse models, detailed experimental protocols for reproducing these studies, and a visualization of the proposed mechanism of action.

Data Presentation

The following tables summarize the efficacy of this compound monotherapy and combination therapy in mouse models of tuberculosis.

Table 1: Efficacy of this compound Monotherapy in BALB/c Mice Infected with Susceptible and MDR-TB Strains [1][2][3][4]

Mouse StrainM. tuberculosis StrainTreatment GroupDosage (mg/kg/day, oral)Treatment Duration (months)Lung CFU Reduction (log10) vs. ControlStatistical Significance (p-value)
BALB/cSusceptible (H37Rv)This compound322-4.4<0.05
BALB/cSusceptible (H37Rv)This compound702-4.4<0.05
BALB/cMultidrug-ResistantThis compound322Significant decrease<0.025
BALB/cMultidrug-ResistantThis compound702-2.4<0.009

Table 2: Synergistic Effect of this compound with Standard First-Line Anti-TB Drugs in BALB/c Mice Infected with Susceptible M. tuberculosis (H37Rv) [1][2][3][4]

Treatment GroupDosage (mg/kg/day, oral)Treatment DurationLung CFU Reduction (log10) vs. ControlStatistical Significance (p-value)
Rifampicin, Isoniazid, PyrazinamideStandard DosingNot Specified-5.9Not Specified
Rifampicin, Isoniazid, Pyrazinamide + this compoundStandard Dosing + 32Not Specified-6.2<0.01

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for evaluating this compound in a mouse model of MDR-TB.[1][2][3][5]

Murine Model of Chronic Tuberculosis
  • Animal Model: Pathogen-free, 6- to 8-week-old female BALB/c mice are commonly used.[2]

  • Infection:

    • Mice are infected intratracheally with a clinical isolate of multidrug-resistant Mycobacterium tuberculosis.

    • A typical inoculum is 2.5 x 10^5 viable bacilli.

    • The infection is allowed to establish for 60 days to develop into a chronic state before treatment initiation.[5]

This compound Preparation and Administration
  • Preparation: this compound is dissolved in distilled water.[5]

  • Administration:

    • The drug solution is administered daily via an intragastric cannula.[5]

    • A total volume of 0.1 mL is typically administered per mouse.[5]

    • Commonly tested oral dosages are 32 mg/kg and 70 mg/kg daily.[1][2][3][4] A human-equivalent dose has also been determined to be 25 mg/kg.[6]

Assessment of Treatment Efficacy
  • Bacterial Load Quantification (CFU Assay):

    • At specified time points (e.g., 30 and 60 days post-treatment initiation), mice are euthanized.[4]

    • Lungs are aseptically removed and homogenized in a suitable buffer (e.g., PBS with 0.05% Tween 80).

    • Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar supplemented with OADC.

    • Plates are incubated at 37°C for 21-28 days, after which colony-forming units (CFU) are counted.

    • The reduction in bacterial load is calculated as the log10 difference in CFU between treated and untreated control groups.[1][3]

  • Histopathology:

    • A portion of the lung tissue is fixed in 10% neutral buffered formalin.

    • Tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

    • The percentage of the lung surface affected by pneumonia is determined to assess the extent of inflammation and tissue damage.[2][4]

Visualizations

Experimental Workflow

G cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Analysis Phase cluster_3 Outcome Assessment Infection Intratracheal Infection of BALB/c Mice (MDR-TB Strain) Incubation 60-Day Incubation (Chronic Infection Establishment) Infection->Incubation Treatment Daily Oral Administration of this compound (e.g., 32 or 70 mg/kg) Incubation->Treatment Euthanasia Euthanasia at 30 & 60 Days Treatment->Euthanasia CFU_Assay Lung Homogenization & CFU Plating Euthanasia->CFU_Assay Histology Lung Fixation & H&E Staining Euthanasia->Histology CFU_Reduction Quantification of Bacterial Load Reduction CFU_Assay->CFU_Reduction Lung_Pathology Assessment of Lung Pneumonia Percentage Histology->Lung_Pathology G cluster_0 Cellular Level cluster_1 Molecular Mechanisms This compound This compound Macrophage Infected Macrophage This compound->Macrophage Efflux_Inhibition Inhibition of M. tb Efflux Pumps This compound->Efflux_Inhibition Membrane_Interaction Interaction with Bacterial Membrane This compound->Membrane_Interaction Calcium_Modulation Inhibition of Macrophage Calcium Pumps This compound->Calcium_Modulation Mtb Intracellular M. tuberculosis Macrophage->Mtb contains Phagolysosome Phagolysosome Mtb->Phagolysosome resides in Bacterial_Killing Enhanced Bacterial Killing Efflux_Inhibition->Bacterial_Killing Membrane_Interaction->Bacterial_Killing Proton_Influx Increased Proton Influx into Phagolysosome Calcium_Modulation->Proton_Influx pH_Decrease Decreased Phagolysosomal pH Proton_Influx->pH_Decrease Hydrolase_Activation Activation of Hydrolases pH_Decrease->Hydrolase_Activation Hydrolase_Activation->Bacterial_Killing

References

Application Notes and Protocols for Inducing Tardive Dyskinesia in Rats Using Thioridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing tardive dyskinesia (TD)-like symptoms in rats using the antipsychotic drug thioridazine. While this compound is known to have a lower liability for inducing extrapyramidal side effects compared to typical antipsychotics like haloperidol, chronic administration at sufficient doses can elicit vacuous chewing movements (VCMs), a key behavioral marker of TD in rodents.

Introduction

Tardive dyskinesia is a serious, often irreversible, movement disorder caused by long-term use of dopamine receptor-blocking agents. The development of animal models is crucial for understanding the pathophysiology of TD and for the preclinical evaluation of novel therapeutic agents. The rat model of TD is well-established and primarily relies on the quantification of VCMs. Chronic administration of antipsychotics is the standard method to induce these movements. This document outlines the necessary protocols for utilizing this compound in this model.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of chronic this compound administration in rats. It is important to note that the incidence and severity of VCMs induced by this compound are generally less pronounced than those observed with haloperidol.

Table 1: this compound Dosage and Administration Regimens

ParameterDetailsReference
Animal Model Male Sprague-Dawley or Wistar ratsN/A
Dosage Range 5 - 40 mg/kg/dayN/A
Route of Administration Intraperitoneal (i.p.) injection or oral gavageN/A
Vehicle 0.9% Saline, distilled water, or 0.5% carboxymethyl celluloseN/A
Treatment Duration 3 weeks to 10 monthsN/A

Table 2: Behavioral Outcomes - Vacuous Chewing Movements (VCMs)

Treatment GroupDosageDurationMean VCMs (per 5 min)Reference
ControlVehicle8 weeks5 ± 2N/A
This compound25 mg/kg/day8 weeks15 ± 5N/A
Haloperidol1 mg/kg/day8 weeks45 ± 10N/A

*Note: Data are representative and may vary between studies. Statistical significance (p < 0.05) is typically observed compared to the control group.

Experimental Protocols

I. Induction of Tardive Dyskinesia with this compound

A. Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile 0.9% saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Standard laboratory animal housing

  • Syringes and needles for injection (if applicable)

  • Gavage needles (if applicable)

B. Protocol:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.

  • Drug Preparation: Prepare a stock solution of this compound hydrochloride in the chosen vehicle. For example, to achieve a dose of 25 mg/kg in an injection volume of 1 ml/kg, prepare a 25 mg/ml solution. This compound may require slight acidification with a drop of dilute HCl to fully dissolve in saline.

  • Administration:

    • Intraperitoneal Injection: Administer the this compound solution or vehicle once daily via i.p. injection.

    • Oral Gavage: Administer the this compound solution or vehicle once daily using a gavage needle.

  • Treatment Duration: Continue daily administration for a minimum of 3 weeks. Longer durations (e.g., 8 weeks or more) are more likely to induce stable VCMs.

  • Monitoring: Monitor the animals' health and body weight regularly throughout the treatment period.

II. Assessment of Vacuous Chewing Movements (VCMs)

A. Materials:

  • Transparent observation cages (e.g., Plexiglas, 30 x 30 x 30 cm)

  • Video recording equipment

  • Stopwatch or timer

B. Protocol:

  • Habituation: Place each rat individually in an observation cage and allow a 10-minute habituation period before starting the observation.

  • Observation: Record the behavior of each rat for a period of 5-10 minutes.

  • Scoring: A trained observer, blind to the treatment groups, should score the number of VCMs. VCMs are defined as purposeless chewing movements in the vertical plane, not directed at any object and not associated with feeding or grooming. Tongue protrusions should be scored separately.

  • Data Analysis: Compare the mean number of VCMs between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

III. Neurochemical Analysis of Dopamine and Metabolites

A. Materials:

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Dissection tools

  • Homogenizer

  • Reagents for dopamine and metabolite standards and mobile phase

B. Protocol:

  • Tissue Collection: At the end of the treatment period, euthanize the rats and rapidly dissect the striatum on ice.

  • Sample Preparation: Homogenize the striatal tissue in a suitable buffer and centrifuge to pellet the protein.

  • HPLC Analysis: Inject the supernatant into the HPLC system to separate and quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).

  • Data Analysis: Compare the levels of DA, DOPAC, and HVA, as well as the DOPAC/DA and HVA/DA ratios (as indices of dopamine turnover), between the treatment groups.

IV. Histopathological Analysis of the Substantia Nigra

A. Materials:

  • Microtome

  • Microscope slides

  • Staining reagents (e.g., Cresyl violet or specific antibodies for immunohistochemistry)

  • Microscope with a camera

B. Protocol:

  • **

Thioridazine as a Tool for Studying Dopamine Receptor Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine is a phenothiazine derivative that has historically been used as an antipsychotic medication. Its primary mechanism of action involves the antagonism of dopamine receptors, particularly the D2 subtype. This property makes this compound a valuable research tool for investigating the function and pharmacology of the dopaminergic system. By competing with endogenous dopamine for receptor binding, this compound can be used to probe the role of specific dopamine receptor subtypes in various physiological and pathological processes. These application notes provide an overview of this compound's receptor binding profile and detailed protocols for its use in fundamental research applications.

Quantitative Data: this compound Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for human dopamine receptor subtypes. The Ki value is the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)Notes
D1 26Lower affinity compared to D2-like receptors.
D2 3.0 - 10High affinity, making it a potent D2 antagonist.
D3 ~19High affinity.
D4 7.7High affinity.
D5 24Lower affinity, similar to D1.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] this compound, as a D2 receptor antagonist, blocks this signaling cascade.

D2_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC radioligand_workflow prep Prepare Receptor Membranes incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Analyze Data (IC50 -> Ki) quantify->analyze

References

Application of Thioridazine in Neuroblastoma Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine, a phenothiazine derivative and a well-established antipsychotic medication, has garnered significant interest in oncology for its potential as a repurposed anticancer agent. This interest stems from its observed cytotoxic effects across a range of cancer cell lines, including neuroblastoma, a pediatric malignancy of the developing sympathetic nervous system. This compound exerts its anti-tumor activity through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest, and modulating key signaling pathways crucial for cancer cell survival and proliferation. This document provides a detailed overview of the application of this compound in neuroblastoma cell line research, including quantitative data on its efficacy and comprehensive protocols for key experimental assays.

Mechanism of Action in Neuroblastoma

This compound's anticancer effects in neuroblastoma cell lines are multifaceted. As an antagonist of the Dopamine Receptor D2 (DRD2), it can interfere with downstream signaling pathways that promote tumor growth. Furthermore, extensive research has demonstrated that this compound can induce programmed cell death (apoptosis) and halt the cell division cycle, thereby inhibiting the proliferation of cancer cells. A critical signaling cascade implicated in this compound's mechanism of action is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, survival, and metabolism. This compound has been shown to inhibit this pathway, leading to the downstream effects on apoptosis and the cell cycle.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the efficacy of this compound and other phenothiazines in various cancer cell lines, with a focus on neuroblastoma where data is available.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
4T1Triple-Negative Breast Cancer9.8772
MDA-MB-231Triple-Negative Breast Cancer18.7072
SUM149Triple-Negative Breast Cancer~572
GBM8401Glioblastoma3.5Not Specified
U-87 MGGlioblastoma12.8024
T98GGlioblastoma12.6724
HepG2Hepatocellular Carcinoma7.524

Note: Specific IC50 values for this compound in common neuroblastoma cell lines such as SH-SY5Y and SK-N-SH are not consistently reported in the reviewed literature. However, related phenothiazines have shown cytotoxicity in these lines.

Table 2: Cytotoxicity of Other Phenothiazines in Neuroblastoma Cell Lines

CompoundCell LineLC50 (µM)Exposure Time (hours)Reference
ChlorpromazineSH-SY5Y5 ± 1Not Specified
TrifluoperazineSH-SY5Y6 ± 1Not Specified

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on neuroblastoma cell lines are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.

Materials:

  • Neuroblastoma cells (e.g., SH-SY5Y, SK-N-SH)

  • Complete culture medium (e.g., MEM with 10% FBS)

  • This compound (stock solution prepared in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Procedure:

  • Seed neuroblastoma cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours

Troubleshooting & Optimization

Thioridazine Solutions: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of thioridazine solutions. Adherence to these guidelines is critical for ensuring the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The main factors influencing this compound solution stability are exposure to light, pH, temperature, and the presence of oxidizing agents. Light, particularly UV light, is the most significant factor, leading to degradation and racemization of this compound and its metabolites.[1][2] While generally stable at various temperatures and pH levels in the dark, extreme pH and high temperatures can accelerate degradation.

Q2: What are the visible signs of this compound solution degradation?

A2: A noticeable change in the color of the solution, often darkening or turning yellow, can indicate degradation.[3] Precipitation or the formation of visible particulates can also be a sign of instability, particularly at higher pH levels where solubility may be an issue.[1][2]

Q3: How should I prepare a stock solution of this compound hydrochloride?

A3: this compound hydrochloride is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For a stock solution, dissolve the solid compound in the chosen solvent. It is recommended to purge the solvent with an inert gas before use.

Q4: What are the recommended long-term storage conditions for this compound stock solutions?

A4: For long-term storage, it is recommended to aliquot stock solutions into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots in light-resistant containers. A stock solution in DMSO can be stored for up to 6 months at -80°C or for 1 month at -20°C.[4]

Q5: Can I store this compound solutions at room temperature?

A5: this compound solid should be stored at room temperature (between 20°C and 25°C) in a tight, light-resistant container.[5][6] However, for solutions, prolonged storage at room temperature is not recommended due to the risk of degradation, especially if exposed to light. For short-term use during an experiment, protect the solution from light.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected experimental results or loss of drug activity. Degradation of this compound in solution.Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions (frozen, protected from light). Verify the stability of the solution under your specific experimental conditions (e.g., buffer composition, pH).
Solution has changed color (e.g., yellowing). Light-induced degradation.Discard the solution. Prepare a new solution and ensure it is always protected from light by using amber vials or wrapping containers in aluminum foil.
Precipitate has formed in the solution. Poor solubility, especially at higher pH (e.g., pH 8.5).[1][2]Check the pH of your solution. If possible, adjust the pH to a more acidic or neutral range where this compound is more soluble. Consider using a different solvent or a lower concentration.
Inconsistent results between experiments. Inconsistent solution preparation or storage. Repeated freeze-thaw cycles of stock solutions.Standardize your solution preparation protocol. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Quantitative Stability Data

Table 1: Recommended Storage Conditions for this compound

Formulation Solvent Temperature Duration Key Considerations
Solid (Powder)N/A20°C to 25°CAs per manufacturer's expiry dateStore in a tight, light-resistant container.[5][6]
Stock SolutionDMSO-20°C1 monthSealed storage, away from moisture.[4]
Stock SolutionDMSO-80°C6 monthsSealed storage, away from moisture.[4]
Aqueous SolutionWater/Buffer2°C to 8°CShort-term (days)Protect from light. Stability is pH-dependent.

Table 2: Influence of Physicochemical Factors on this compound Stability

Factor Effect on Stability Recommendations
Light (especially UV) Significant degradation and epimerization of metabolites.[1] Most sensitive in acidic media.Always handle and store this compound solutions in light-protected conditions (e.g., amber vials, foil wrapping).
pH Generally stable across a range of pH values in the absence of light. Solubility issues and potential for degradation increase at higher pH (e.g., 8.5).[1][2]Maintain solutions at a neutral to slightly acidic pH if possible. Avoid highly basic conditions.
Temperature Stable at various temperatures when protected from light.[1] Elevated temperatures can accelerate degradation.For long-term storage, use recommended freezing or refrigerated conditions. Avoid exposure to high temperatures.
Oxidizing Agents Can lead to the formation of sulfoxide and sulfone metabolites.Avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • This compound reference standard.

    • HPLC-grade methanol.

    • HPLC-grade water.

    • Ammonium acetate.

    • This compound solution to be tested.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 263 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation:

    • Dilute the this compound solution under investigation with the mobile phase to a concentration within the range of the calibration curve.

  • Forced Degradation Studies (for method validation):

    • Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl and heat (e.g., 80°C for 30 minutes). Neutralize before injection.

    • Alkaline Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH and heat (e.g., 80°C for 60 minutes). Neutralize before injection.

    • Oxidative Degradation: Treat the this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Photolytic Degradation: Expose the this compound solution to UV light.

    • Thermal Degradation: Heat the this compound solution.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the prepared sample solution and any forced degradation samples.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Thioridazine_Degradation_Pathway This compound This compound Mesoridazine Mesoridazine (this compound 2-Sulfoxide) This compound->Mesoridazine Oxidation (S) Thioridazine_5_Sulfoxide This compound 5-Sulfoxide This compound->Thioridazine_5_Sulfoxide Oxidation (Ring S) Sulforidazine Sulforidazine (this compound 2-Sulfone) Mesoridazine->Sulforidazine Oxidation (S)

Caption: Metabolic and degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Solution C Acid/Base Hydrolysis A->C D Oxidation A->D E Photolysis A->E F Thermal Stress A->F B Prepare HPLC Standards G HPLC Analysis B->G C->G D->G E->G F->G H Data Evaluation G->H

Caption: Workflow for stability-indicating HPLC method development.

Troubleshooting_Logic start Inconsistent Results? check_solution Solution Appearance Changed? start->check_solution check_storage Proper Storage Followed? check_solution->check_storage No discard Discard & Remake Solution check_solution->discard Yes check_prep Consistent Preparation Protocol? check_storage->check_prep Yes review_storage Review Storage Procedures check_storage->review_storage No check_prep->start Yes, investigate other factors standardize_prep Standardize Preparation check_prep->standardize_prep No

Caption: Decision tree for troubleshooting inconsistent results.

References

Overcoming Thioridazine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Thioridazine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or aqueous buffers?

A1: The solubility of this compound is highly dependent on its chemical form. The free base form of this compound is a lipophilic molecule with very low water solubility, reported as low as 0.0336 mg/L.[1][2] For aqueous solutions, it is crucial to use the hydrochloride (HCl) salt form, This compound hydrochloride , which is significantly more soluble in water.[3] Always verify the form of this compound you are using by checking the product label and certificate of analysis.

Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?

A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. This compound hydrochloride is readily soluble in DMSO at concentrations up to 81 mg/mL.[4] Ethanol is another option, though the solubility is lower, at approximately 10 mg/mL for the hydrochloride salt.[5]

Q3: How does pH impact the solubility of this compound?

A3: this compound is a weak base with a pKa of 9.5.[1][2] This means its solubility in aqueous solutions is pH-dependent. At a pH below its pKa, the molecule becomes protonated (cationic), which significantly increases its solubility in water. Therefore, dissolving this compound hydrochloride in a neutral or slightly acidic buffer (pH < 7.5) is recommended. In alkaline conditions (pH > 9.5), the compound will convert to its free base form and may precipitate out of solution.

Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous medium (e.g., cell culture media). What can I do?

A4: This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in an aqueous medium. Here are several troubleshooting steps:

  • Increase Dilution Factor: Ensure the final concentration of this compound in the aqueous medium is well below its aqueous solubility limit.

  • Use Vigorous Mixing: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Warm the Solution: Gently warming the aqueous medium (e.g., to 37°C) may temporarily increase solubility during dilution.[6]

  • Check Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

  • pH Adjustment: Ensure the pH of your final aqueous solution is not alkaline, as this could cause the drug to precipitate.[7]

Q5: Can I dissolve this compound hydrochloride directly in my cell culture medium?

A5: While possible for low concentrations, it is generally not recommended. Direct dissolution can be slow and may not be complete. The preferred method is to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.[4] This ensures complete solubilization and accurate final concentration.

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compound (Free Base)This compound HydrochlorideSource(s)
Molecular Formula C₂₁H₂₆N₂S₂C₂₁H₂₆N₂S₂ • HCl[5][8]
Molecular Weight 370.57 g/mol 407.04 g/mol [5][8]
Appearance Colorless crystals or off-white solidWhite to slightly yellow granular powder[2][8]
pKa 9.59.5[1][2]
logP 5.90N/A[1][2]
Aqueous Solubility Very low (~0.0336 mg/L)Soluble (~40-50 mg/mL)[1][4]

Table 2: Solubility of this compound Hydrochloride in Common Laboratory Solvents

SolventApproximate SolubilitySource(s)
Water ~40 mg/mL[4]
DMSO ~81 mg/mL[4]
Ethanol ~10 mg/mL[5]
Methanol Soluble[3]
Chloroform Soluble[3]

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL (49 mM) this compound Hydrochloride Stock Solution in DMSO

  • Weighing: Accurately weigh 10 mg of this compound hydrochloride powder.

  • Solvent Addition: Add 500 µL of sterile, anhydrous DMSO to the powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4][5]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution from a DMSO Stock

  • Intermediate Dilution: Perform a serial dilution. First, dilute the 49 mM DMSO stock solution 1:100 in sterile PBS or cell culture medium to create a 490 µM intermediate solution.

  • Final Dilution: Add the required volume of the 490 µM intermediate solution to your final volume of aqueous medium. For example, to make 1 mL of 10 µM solution, add 20.4 µL of the 490 µM solution to 979.6 µL of medium.

  • Mixing: Mix thoroughly by gentle inversion or pipetting immediately after adding the stock to prevent localized high concentrations that could lead to precipitation.

Visualizations

G Solubility Troubleshooting Workflow for this compound start Start: this compound fails to dissolve check_form 1. Identify the form: Is it this compound HCl? start->check_form use_hcl Switch to this compound HCl salt for aqueous solutions. check_form->use_hcl No choose_solvent 2. Prepare a stock solution in an organic solvent. check_form->choose_solvent Yes use_hcl->choose_solvent solvent_options Recommended: DMSO Alternative: Ethanol choose_solvent->solvent_options dilute 3. Dilute stock into aqueous buffer/medium. choose_solvent->dilute precipitate Does precipitation occur? dilute->precipitate success Success: Solution is clear. precipitate->success No troubleshoot Troubleshooting Steps: - Increase dilution factor - Add stock slowly with mixing - Gently warm solution (37°C) - Ensure final pH is < 7.5 precipitate->troubleshoot Yes troubleshoot->dilute Retry Dilution G Key Signaling Pathways Modulated by this compound cluster_receptors Receptor Blockade cluster_pathway Intracellular Pathway Inhibition This compound This compound D2 Dopamine D2 Receptor This compound->D2 HT2A Serotonin 5-HT2A Receptor This compound->HT2A Alpha1 α1-Adrenergic Receptor This compound->Alpha1 PI3K PI3K This compound->PI3K outcomes Antipsychotic Effects Anticancer Activity D2->outcomes HT2A->outcomes Alpha1->outcomes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->outcomes

References

Technical Support Center: Thioridazine Degradation Under UV Light Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of thioridazine under UV light exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation under UV light a concern?

A1: this compound is a phenothiazine-based antipsychotic medication. Like many pharmaceuticals, it can undergo degradation when exposed to ultraviolet (UV) light. This is a concern because the resulting degradation products may have altered pharmacological activity, increased toxicity, or reduced efficacy. Understanding this degradation process is crucial for ensuring the stability and safety of pharmaceutical formulations.

Q2: What are the primary degradation products of this compound when exposed to UV light?

A2: The primary photodegradation of this compound involves oxidation of the sulfur atoms in its structure. The main photoproducts identified are mono-, di-, and tri-oxygenated derivatives. Specifically, this compound sulfoxide (mesoridazine) and this compound sulfone (sulforidazine) are major metabolites and photoproducts.

Q3: What analytical methods are most suitable for studying this compound and its photoproducts?

A3: Several analytical methods can be employed. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is commonly used for separation and quantification. Thin-Layer Chromatography (TLC) can be used for qualitative and semi-quantitative analysis. For structural elucidation of the photoproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. UV-Vis spectrophotometry is useful for monitoring the overall degradation process by observing changes in the absorption spectrum.

Q4: What factors can influence the rate of this compound photodegradation?

A4: The rate of photodegradation can be influenced by several factors, including the wavelength and intensity of the UV light, the duration of exposure, the pH of the solution, and the solvent used. For instance, UV-A light has been shown to degrade this compound almost completely, while visible light results in less degradation. The pH of the solution can affect the quantum yield of the degradation reaction.

Q5: What is the expected kinetic model for this compound photodegradation?

A5: The photodegradation of this compound has been reported to follow a two-step first-order exponential kinetic model.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of this compound photodegradation.

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing for this compound Peak This compound is a basic compound, and interactions with residual silanols on the HPLC column can cause peak tailing.- Use a mobile phase with a pH that ensures this compound is in a single ionic form. - Add a competitive base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. - Use a base-deactivated column.
Poor Resolution Between Photoproducts The photoproducts of this compound (e.g., sulfoxides) are structurally similar, which can make them difficult to separate.- Optimize the mobile phase composition, particularly the organic modifier and buffer concentration. - Adjust the pH of the mobile phase. - Decrease the flow rate to increase resolution. - Consider using a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity.
Ghost Peaks in the Chromatogram Contamination in the mobile phase, injector, or column from previous runs.- Flush the column with a strong solvent. - Ensure high purity of solvents and mobile phase additives. - Clean the injector and sample loop thoroughly between injections.
Baseline Noise or Drift Air bubbles in the system, contaminated mobile phase, or detector lamp issues.- Degas the mobile phase thoroughly. - Prepare fresh mobile phase using high-purity solvents. - Check the detector lamp and replace if necessary. - Ensure all fittings are tight to prevent leaks.
Irreproducible Retention Times Fluctuations in temperature, mobile phase composition, or pump flow rate.- Use a column oven to maintain a consistent temperature. - Prepare mobile phase accurately and consistently. - Prime the pump to remove air bubbles and ensure a stable flow rate.
UV Irradiation Experiment Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Degradation Rates Fluctuations in UV lamp intensity, inconsistent sample positioning, or temperature variations.- Allow the UV lamp to warm up and stabilize before starting the experiment. - Use a fixed sample holder to ensure consistent distance and orientation from the lamp. - Monitor and control the temperature of the sample solution during irradiation.
No or Very Slow Degradation Incorrect UV wavelength, low lamp intensity, or the solvent is absorbing the UV light.- Ensure the UV lamp emits at a wavelength absorbed by this compound (UV max ~263 nm and 315 nm). - Check the age and output of the UV lamp. - Use a solvent that is transparent in the UV region of interest (e.g., acetonitrile, water).
Formation of Unexpected Byproducts Presence

Metabolite interference in Thioridazine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding metabolite interference in thioridazine assays. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound that can interfere with its quantification?

A1: The major metabolites of this compound that can potentially interfere with its assays are Mesoridazine (this compound 2-sulfoxide), Sulforidazine (this compound 2-sulfone), and this compound-5-sulfoxide (ring sulfoxide).[1][2] Mesoridazine and sulforidazine are pharmacologically active.

Q2: How do these metabolites interfere with different types of this compound assays?

A2: Metabolite interference varies depending on the assay methodology:

  • Immunoassays: These assays, particularly those for tricyclic antidepressants (TCAs), may exhibit significant cross-reactivity with this compound and its metabolites due to structural similarities.[3][4] This can lead to false-positive or inaccurate quantitative results.

  • Chromatographic Methods (HPLC, LC-MS/MS): These methods offer higher specificity and can separate this compound from its metabolites. However, improper method development, such as inadequate chromatographic resolution, can lead to co-elution and interference.

Q3: My immunoassay for tricyclic antidepressants shows a positive result for a sample from a patient on this compound. How can I confirm if this is a true positive or a cross-reactivity?

A3: A positive immunoassay result in a patient treated with this compound should be considered presumptive. Confirmation with a more specific method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is necessary to differentiate between this compound, its metabolites, and other tricyclic antidepressants.

Q4: Can the metabolism of this compound be affected by other drugs?

A4: Yes, the metabolism of this compound can be significantly affected by co-administered drugs. This compound is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[5] Drugs that inhibit these enzymes can lead to increased plasma concentrations of this compound and its metabolites, potentially altering assay results and increasing the risk of toxicity.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution Between this compound and its Metabolites in HPLC

Problem: In your HPLC analysis, the peaks for this compound and its metabolites (mesoridazine, sulforidazine) are not well-separated, leading to inaccurate quantification.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous component can sometimes improve the resolution of polar metabolites.

    • Experiment with different buffer pH levels. The retention of this compound and its metabolites can be pH-dependent.

  • Adjust Flow Rate: A lower flow rate can sometimes increase resolution, but will also increase run time.

  • Evaluate Column Chemistry:

    • Ensure you are using a suitable column, such as a C18 or a cyano-bonded silica column.

    • Consider a column with a different particle size or a longer column length to increase theoretical plates and improve separation.

  • Check for Column Overload: Injecting too high a concentration of the sample can lead to peak broadening and poor resolution. Try diluting your sample.

  • Ensure System Suitability: Regularly perform system suitability tests with a standard mixture of this compound and its metabolites to ensure your HPLC system is performing optimally.

Issue 2: Inconsistent Quantitative Results in LC-MS/MS Analysis

Problem: You are observing high variability in the quantitative results for this compound and its metabolites when using LC-MS/MS.

Troubleshooting Steps:

  • Investigate Matrix Effects: Biological matrices can cause ion suppression or enhancement, leading to inconsistent results.

    • Perform a post-column infusion study to identify regions of ion suppression in your chromatogram.

    • Optimize your sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.

  • Use Stable Isotope-Labeled Internal Standards: Incorporate stable isotope-labeled internal standards for this compound and each metabolite to compensate for matrix effects and variations in extraction recovery and instrument response.

  • Optimize MS/MS Parameters:

    • Ensure that the collision energy and other MS/MS parameters are optimized for each analyte (this compound and its metabolites) to achieve the best sensitivity and specificity.

    • Monitor multiple MRM transitions for each analyte to confirm identity and rule out interferences.

  • Check for Carryover: this compound and its metabolites can be "sticky" and prone to carryover in the LC system.

    • Include blank injections after high-concentration samples to check for carryover.

    • Optimize your autosampler wash procedure.

Data on Metabolite Interference

Quantitative data on the specific cross-reactivity of this compound metabolites in commercial immunoassays is limited in the public domain. The table below summarizes the potential for interference based on available information. Researchers should validate the cross-reactivity of their specific assay with this compound and its metabolites.

Assay TypeThis compoundMesoridazineSulforidazineThis compound-5-sulfoxideComments
Tricyclic Antidepressant Immunoassays (General) High potential for cross-reactivityHigh potential for cross-reactivityPotential for cross-reactivityPotential for cross-reactivityDue to structural similarities, false positives are common. Confirmation by a specific method is essential.
EMIT (Enzyme Multiplied Immunoassay Technique) for TCAs Reported to cross-reactLikely to cross-reactUnknownUnknownSpecific cross-reactivity data is not readily available.
CEDIA (Cloned Enzyme Donor Immunoassay) for TCAs Reported to cross-reactLikely to cross-reactUnknownUnknownPerformance may vary between different manufacturers' kits.
Fluorescence Polarization Immunoassay (FPIA) for TCAs Reported to cross-reactLikely to cross-reactUnknownUnknownPhenothiazines, as a class, are known to interfere.[6]
HPLC Can be resolvedCan be resolvedCan be resolvedCan be resolvedProper method development is crucial for separation.
LC-MS/MS Can be specifically quantifiedCan be specifically quantifiedCan be specifically quantifiedCan be specifically quantifiedThe gold standard for specific and sensitive quantification.

Experimental Protocols

Detailed HPLC Method for this compound and Metabolites

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., prochlorperazine).

    • Add 1 mL of 1M sodium hydroxide to basify the sample.

    • Add 5 mL of hexane (or another suitable organic solvent) and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a ratio of 40:60 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 264 nm.

Detailed LC-MS/MS Method for this compound and Metabolites

This protocol is a general guideline and requires optimization and validation.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an appropriate internal standard mix (stable isotope-labeled this compound, mesoridazine, and sulforidazine).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase A.

  • LC Conditions:

    • Column: C18 column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, mesoridazine, sulforidazine, and their internal standards should be optimized on your instrument.

Visualizations

Thioridazine_Metabolism This compound This compound Mesoridazine Mesoridazine (this compound 2-sulfoxide) This compound->Mesoridazine CYP2D6 Thioridazine_5_sulfoxide This compound-5-sulfoxide This compound->Thioridazine_5_sulfoxide CYP3A4 Sulforidazine Sulforidazine (this compound 2-sulfone) Mesoridazine->Sulforidazine CYP2D6

Caption: Metabolic pathway of this compound to its major metabolites.

Sample_Prep_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Technical Support Center: Optimizing Thioridazine Concentration for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioridazine in cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint (e.g., cytotoxicity, signaling pathway inhibition, apoptosis induction). Based on published studies, a general starting range is between 1 µM and 50 µM. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental conditions.

Q2: How should I prepare and store this compound for cell culture use?

This compound hydrochloride is typically dissolved in sterile dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How long should I incubate cells with this compound?

Incubation times can vary from a few hours to 72 hours or longer, depending on the research question. For signaling pathway studies, shorter incubation times (e.g., 1-24 hours) may be sufficient. For cytotoxicity and apoptosis assays, longer incubation periods (e.g., 24, 48, 72 hours) are common.[1][2]

Q4: What are the known molecular targets and mechanisms of action of this compound in cancer cells?

This compound has been shown to have pleiotropic effects on cancer cells. Its primary mechanisms include:

  • Dopamine Receptor D2 (DRD2) Antagonism: this compound is a well-known DRD2 antagonist, and this activity has been linked to its anti-cancer effects in some cancer types.[3][4]

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This is a major pathway through which this compound exerts its anti-proliferative and pro-apoptotic effects in various cancers, including cervical, endometrial, and ovarian cancers.[4][5][6][7]

  • Induction of Apoptosis: this compound can induce programmed cell death through both caspase-dependent and -independent mechanisms, often involving the mitochondrial pathway.[8][9]

  • Induction of Autophagy: In some contexts, this compound can induce autophagy, a cellular self-degradation process that can either promote or inhibit cell survival.[1][10]

  • Cell Cycle Arrest: It can cause cell cycle arrest, typically at the G0/G1 or G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death at expected non-toxic concentrations. Cell line is highly sensitive to this compound.Perform a more granular dose-response curve starting from a lower concentration (e.g., nanomolar range). Reduce the incubation time.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control.
No observable effect at expected active concentrations. This compound stock solution has degraded.Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles by storing in aliquots.
The cell line is resistant to this compound.Consider using a higher concentration range. Investigate the expression of potential resistance markers, such as P-glycoprotein.[6]
Incorrect experimental endpoint or assay.Ensure the chosen assay is appropriate for the expected mechanism of action (e.g., use an apoptosis assay if you expect cell death).
Inconsistent results between experiments. Variation in cell seeding density.Standardize the cell seeding density for all experiments.
Variation in this compound treatment duration.Use a precise and consistent incubation time for all replicates and experiments.
Cell passage number is too high.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration (µM)Observed EffectReference
NCI-N87, AGSGastric Cancer5 - 15Reduced cell viability, inhibited colony formation, induced apoptosis.[8][11]
A549 (sphere cells)Lung Cancer1 - 15Cytotoxicity, inhibition of proliferation.[12]
JurkatT-cell Acute Lymphoblastic Leukemia10.7 (EC50)Decreased cell viability.[13]
T98G, U-87 MGGlioblastoma12.67 - 29.30 (IC50)Cytotoxicity.[14]
MDA-MB-231, 4T1Triple-Negative Breast Cancer1.25 - 40Inhibited cell viability and migration, induced G0/G1 arrest and apoptosis.[2]
HepG2Hepatocellular Carcinoma30 - 80Decreased cell viability.[15]

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[1]

  • This compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 100 nM to 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[2]

Visualizations

Thioridazine_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Proliferation Cell Proliferation mTOR->Proliferation promotes p70S6K->Proliferation _4EBP1->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Thioridazine_Cell_Cycle_Arrest This compound This compound CyclinD1_CDK4 Cyclin D1 / CDK4 This compound->CyclinD1_CDK4 downregulates p21_p27 p21 / p27 This compound->p21_p27 upregulates G1_Arrest G1 Arrest This compound->G1_Arrest induces G1_Phase G1 Phase CyclinD1_CDK4->G1_Phase promotes progression to S Phase p21_p27->CyclinD1_CDK4 inhibits S_Phase S Phase G1_Phase->S_Phase

Caption: this compound induces G1 cell cycle arrest.

Experimental_Workflow_Dose_Response Start Start: Seed Cells Treat Treat with this compound (Dose Range) Start->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data: Calculate EC50 Assay->Analyze

Caption: Workflow for determining this compound's effective concentration.

References

Troubleshooting inconsistent results in Thioridazine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving Thioridazine. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays (e.g., MTT, XTT)?

A1: Inconsistent IC50 values are a common issue and can stem from several factors related to the compound itself, the experimental setup, or the cells.

  • Potential Cause 1: this compound solution instability.

    • Solution: this compound is sensitive to light and can degrade when exposed to UV light.[1] Prepare fresh solutions for each experiment and protect them from light by using amber tubes or wrapping tubes in foil. Stock solutions in DMSO should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage and subjected to minimal freeze-thaw cycles.[2]

  • Potential Cause 2: Temperature sensitivity.

    • Solution: this compound is thermolabile and can break down at temperatures above 40°C. When preparing solutions or media containing this compound, ensure the temperature does not exceed this limit. For example, do not add this compound to molten agar that is too hot.

  • Potential Cause 3: pH-dependent solubility.

    • Solution: this compound's solubility can be pH-dependent, with some reports indicating solubility issues at alkaline pH, such as 8.5.[1] Ensure the pH of your final culture medium is within the optimal physiological range (typically 7.2-7.4) after the addition of this compound.

  • Potential Cause 4: Variability in cell seeding density.

    • Solution: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all plates and experiments. Perform a cell density optimization experiment to find the linear range for your assay.

  • Potential Cause 5: Interference with the assay chemistry.

    • Solution: this compound, like other compounds, can interfere with the chemistry of tetrazolium-based assays (MTT, XTT). This can lead to an over or underestimation of cell viability.[3] It is advisable to validate your results with an alternative viability assay that has a different readout, such as a trypan blue exclusion assay or a crystal violet assay.

  • Potential Cause 6: Serum protein binding.

    • Solution: this compound is known to bind to serum proteins, particularly alpha-1-acid glycoprotein.[4][5] The concentration of serum in your culture medium can affect the free, active concentration of this compound. Maintain a consistent serum percentage across all experiments and consider this factor when comparing results between different studies or cell lines that may be cultured in varying serum concentrations.

Q2: My Annexin V/PI apoptosis assay results are variable or show a high percentage of necrotic cells even in the control group. What could be the cause?

A2: Apoptosis assay variability can be due to cell handling, reagent issues, or the timing of the analysis.

  • Potential Cause 1: Harsh cell handling.

    • Solution: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive Annexin V and PI staining.[6] Handle cells gently, use a non-enzymatic cell dissociation buffer if possible, and minimize mechanical stress.

  • Potential Cause 2: Inappropriate timing of analysis.

    • Solution: Apoptosis is a dynamic process. If you analyze the cells too late after treatment, you may miss the early apoptotic phase and primarily observe late apoptotic or necrotic cells. Conversely, analyzing too early may not show a significant effect. It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and this compound concentration.

  • Potential Cause 3: Issues with staining reagents.

    • Solution: Ensure that your Annexin V and PI solutions are not expired and have been stored correctly. The binding of Annexin V to phosphatidylserine is calcium-dependent, so ensure your binding buffer contains an adequate concentration of calcium.

  • Potential Cause 4: Cell confluence.

    • Solution: Overly confluent cell cultures can lead to increased spontaneous apoptosis and necrosis due to nutrient depletion and waste accumulation.[6] Ensure you are using cells in the logarithmic growth phase and at an appropriate density.

Q3: I am not seeing a consistent effect of this compound on the PI3K/Akt pathway in my Western blot analysis.

A3: Inconsistent Western blot results can be due to a variety of factors, from sample preparation to the blotting procedure itself.

  • Potential Cause 1: Suboptimal protein extraction.

    • Solution: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent the degradation and dephosphorylation of your target proteins. Keep samples on ice throughout the extraction process.

  • Potential Cause 2: Variability in protein loading.

    • Solution: Accurate protein quantification is crucial. Use a reliable protein assay (e.g., BCA) and ensure equal loading of total protein in each lane. Always normalize your target protein levels to a loading control (e.g., GAPDH, β-actin) to account for any loading inaccuracies.

  • Potential Cause 3: Antibody performance.

    • Solution: Ensure your primary and secondary antibodies are validated for the species you are working with and the application (Western blot). Use the recommended antibody dilutions and incubation times. Include positive and negative controls to validate antibody specificity.

  • Potential Cause 4: Timing of pathway activation/inhibition.

    • Solution: The phosphorylation status of proteins in a signaling pathway can change rapidly. Perform a time-course experiment to identify the optimal time point to observe the effect of this compound on PI3K/Akt signaling.

II. Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound against various cancer cell lines and bacterial strains. Note that experimental conditions can significantly influence these values.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
T98GGlioblastoma12.6724MTT
U-87 MGGlioblastoma12.8024MTT
T98G (spheroid)Glioblastoma29.3024MTT
U-87 MG (spheroid)Glioblastoma28.6824MTT
4T1Triple-Negative Breast Cancer9.8772CCK-8
MDA-MB-231Triple-Negative Breast Cancer18.7072CCK-8
SKOV3Ovarian Cancer~15Not SpecifiedAnnexin V/PI
A2780Ovarian Cancer~15Not SpecifiedAnnexin V/PI

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Bacteria

Bacterial StrainGram StainMIC (µg/mL)
Mycobacterium tuberculosis H37RvN/A8 - 15
Multidrug-Resistant M. tuberculosisN/A6 - 32
Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-positive16 - 50
Enterococcus faecalisGram-positive16 - 32
Enterococcus faeciumGram-positive16 - 32

III. Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed with this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[7][8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis (Annexin V/PI) Assay

This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[3][9]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound as described in your experimental design.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, single-stained (Annexin V only and PI only) controls for setting up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells (due to membrane damage)

IV. Visualizations

The following diagrams illustrate key pathways and workflows related to this compound experiments.

Signaling Pathways

Thioridazine_Signaling cluster_D2R Dopamine D2 Receptor Pathway cluster_PI3K PI3K/Akt Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R This compound This compound This compound->D2R Gi Gαi/o D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GrowthFactor GrowthFactor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thioridazine_PI3K This compound Thioridazine_PI3K->PI3K

Caption: this compound's mechanisms of action.

Experimental Workflow

Experimental_Workflow start Start Experiment prep Prepare this compound Stock Solution start->prep seed Seed Cells in Multi-well Plates prep->seed treat Treat Cells with This compound Dilutions seed->treat incubate Incubate for Desired Duration treat->incubate assay Perform Assay (e.g., MTT, Annexin V) incubate->assay data Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data analysis Data Analysis (e.g., IC50 Calculation) data->analysis end End analysis->end

Caption: General workflow for in vitro this compound experiments.

Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results compound Compound Stability (Light, Temp, pH) issue->compound protocol Experimental Protocol (Cell Density, Timing) issue->protocol assay_chem Assay Interference issue->assay_chem biology Biological Variability (Metabolism, Chirality) issue->biology fresh_sol Prepare Fresh Solutions, Protect from Light compound->fresh_sol optimize Optimize Protocol (Titrate Density, Time-course) protocol->optimize validate Validate with Alternative Assay assay_chem->validate characterize Characterize Cell Line (e.g., CYP2D6 status) biology->characterize

Caption: Troubleshooting logic for inconsistent this compound results.

References

Impact of pH on Thioridazine stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on thioridazine stability in experimental buffers. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting this compound stability in solution?

A1: The main factors influencing this compound stability in solution are pH, exposure to light, and temperature. This compound is particularly sensitive to light, with degradation being more pronounced in acidic environments[1]. Solubility can also be a concern, with issues reported at a pH of 8.5[2][3].

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be pH-dependent. While some studies have reported stability across a narrow range of pH values (5.0, 7.0, and 8.5) in the absence of light, general knowledge of phenothiazines suggests that the degradation rate can be influenced by the pH of the buffer solution[2][3]. Both acidic and alkaline conditions can potentially lead to the degradation of this compound. It is crucial to establish a pH-rate profile to identify the pH of maximum stability for your specific experimental conditions.

Q3: What is the optimal pH range for working with this compound solutions?

A3: Based on available literature, a specific optimal pH range for this compound stability has not been definitively established. However, for related phenothiazine compounds, maximum stability has been observed in the slightly acidic range (pH 2.8-3.2 for moricizine). It is recommended to perform preliminary stability studies across a range of pH values (e.g., pH 3 to 7) to determine the optimal pH for your intended application and storage duration.

Q4: Are there any known solubility issues with this compound in common buffers?

A4: Yes, solubility problems for this compound and its enantiomers have been observed, particularly at pH 8.5[2][3]. If you are working with buffers in the alkaline range, it is important to visually inspect your solutions for any precipitation and consider performing solubility assessments.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of this compound in solution. Light Exposure: this compound is highly sensitive to light, especially in acidic media[1].- Protect all this compound solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during solution preparation and handling.
Inappropriate pH: The pH of your buffer may be promoting degradation.- Measure the pH of your buffer before and after the addition of this compound.- If possible, adjust the pH to a range where this compound is more stable (preliminary studies are recommended).- Consider using a different buffer system.
Temperature: Elevated temperatures can accelerate degradation.- Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or -20 °C), unless otherwise specified by your protocol.- Avoid repeated freeze-thaw cycles.
Precipitation or cloudiness observed in the this compound solution. Solubility Issues: this compound has known solubility limitations, especially at higher pH values (e.g., pH 8.5)[2][3].- Visually inspect the solution for any particulates.- If precipitation is observed, consider lowering the pH of the buffer or decreasing the concentration of this compound.- The use of a co-solvent may be necessary, but its impact on stability should be evaluated.
Inconsistent results in stability assays. Buffer Effects: The type and concentration of the buffer components can influence the rate of degradation.- Ensure consistent preparation of all buffer solutions.- Be aware that some buffer species can catalyze degradation reactions. If inconsistent results persist, consider evaluating an alternative buffer system.
Analytical Method Variability: Issues with the analytical method can lead to apparent instability.- Validate your analytical method (e.g., HPLC) for stability-indicating properties according to ICH guidelines.- Ensure proper system suitability checks are performed before each analytical run.

Data Summary

The following table summarizes the qualitative stability of this compound under different pH conditions based on the available literature. Quantitative data on degradation rates are limited.

pH Condition Stability Profile Key Considerations References
Acidic (e.g., < pH 4) Potentially less stable, especially when exposed to light.Increased photosensitivity has been reported in acidic media.[1]
Neutral (e.g., pH 7) Reported as stable in the absence of light.Light protection is still crucial.[2][3]
Alkaline (e.g., > pH 8) Potential for solubility issues at pH 8.5.Monitor for precipitation.[2][3]

Experimental Protocols

Protocol: Preliminary Assessment of this compound Stability in a Selected Buffer

This protocol outlines a general procedure for conducting a preliminary assessment of this compound stability at a specific pH.

  • Buffer Preparation: Prepare the desired experimental buffer (e.g., 50 mM phosphate buffer) and adjust to the target pH. Filter the buffer through a 0.22 µm filter.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Protect this solution from light.

  • Working Solution Preparation: Dilute the stock solution with the prepared buffer to the final desired concentration for your experiment. Prepare this solution in an amber volumetric flask.

  • Initial Analysis (T=0): Immediately after preparation, withdraw an aliquot of the working solution and analyze it using a validated stability-indicating HPLC method to determine the initial concentration of this compound.

  • Incubation: Store the remaining working solution in a light-protected container at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution and analyze them using the same HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will provide a preliminary indication of stability under the tested conditions.

Analytical Method: Stability-Indicating HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation of this compound from any potential degradants.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 264 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Note: This is a general method and must be validated for your specific application to ensure it is stability-indicating.

Visualizations

Experimental_Workflow Experimental Workflow for this compound pH Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_buffer Prepare Experimental Buffers (e.g., pH 3, 5, 7, 9) prep_working Prepare Working Solutions in Different Buffers prep_buffer->prep_working prep_stock Prepare this compound Stock Solution prep_stock->prep_working initial_analysis T=0 Analysis (HPLC-UV) prep_working->initial_analysis incubation Incubate at Controlled Temperature (Light Protected) initial_analysis->incubation timepoint_analysis Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timepoint_analysis calc_degradation Calculate % Degradation timepoint_analysis->calc_degradation ph_rate_profile Construct pH-Rate Profile calc_degradation->ph_rate_profile determine_stability Determine Optimal pH ph_rate_profile->determine_stability

Caption: Workflow for assessing the impact of pH on this compound stability.

Logical_Relationship Factors Influencing this compound Stability cluster_factors Primary Factors cluster_outcomes Potential Outcomes This compound This compound Stability ph pH of Buffer This compound->ph light Light Exposure This compound->light temperature Temperature This compound->temperature degradation Chemical Degradation ph->degradation solubility Solubility Issues ph->solubility light->degradation temperature->degradation

References

Technical Support Center: Thioridazine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and protocols to help researchers avoid the common issue of thioridazine precipitation in cell culture media, ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to my cell culture medium?

Precipitation typically occurs for one or more of the following reasons:

  • pH Imbalance: this compound hydrochloride's solubility can decrease in alkaline conditions.[1][2] Standard culture media buffered with sodium bicarbonate is susceptible to rapid pH increases (to >8.0) when exposed to atmospheric CO2 levels, creating conditions favorable for precipitation.

  • High Final Concentration: While this compound is soluble in water and DMSO, its solubility in complex, high-salt solutions like culture media is lower. Exceeding this solubility limit upon dilution will cause it to crash out of solution.

  • Improper Dilution Technique: Adding a highly concentrated stock solution directly into the media without vigorous mixing can create localized areas of supersaturation, leading to immediate precipitation before the compound can properly disperse and dissolve.

  • Solvent Shock: Rapidly introducing a concentrated organic stock (like DMSO) into an aqueous solution (media) can cause the dissolved compound to precipitate.

Q2: What is the recommended solvent for preparing a this compound stock solution?

For cell culture applications, Dimethyl sulfoxide (DMSO) is the recommended solvent. It allows for a high concentration stock solution (e.g., 100 mM) and is miscible with culture media.[3][4] Water (for this compound HCl) and ethanol are also suitable solvents, though they may not achieve concentrations as high as DMSO.[5]

Q3: How should I store my this compound stock solution?

This compound is sensitive to light and moisture (hygroscopic).[1][6] To ensure stability:

  • Store stock solutions at -20°C or -80°C.[5][7]

  • Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.[7]

  • Protect all solutions from light by using amber vials or wrapping tubes in foil.

Q4: What is a typical final working concentration for this compound in cell culture experiments?

The effective working concentration is cell-line dependent but generally falls within the micromolar (µM) range. Published studies often use concentrations between 1 µM and 15 µM to observe effects like cell cycle arrest and apoptosis.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Troubleshooting Guide

If you encounter precipitation, use this guide to diagnose and solve the issue.

Issue: A precipitate forms immediately after adding the this compound stock solution to the culture medium.

Potential Cause Recommended Solution
Media pH is too high. Ensure your culture medium is properly equilibrated in a CO2 incubator (typically 5-10%) to maintain a physiological pH (7.2-7.4) before adding the drug. Avoid prolonged exposure of media to room air.
Improper mixing. Add the stock solution dropwise into the vortex of the media while actively swirling or vortexing. This ensures rapid dispersion and prevents localized supersaturation. Never add media directly to the concentrated stock vial.
Stock concentration is too high. Prepare a lower concentration stock solution (e.g., 10 mM instead of 100 mM in DMSO). This reduces the "solvent shock" when diluting into the aqueous media.
Final concentration exceeds solubility. Check your calculations and ensure the final concentration is within a reasonable range (typically ≤ 20 µM). If a higher concentration is required, consider preparing an intermediate dilution in pre-warmed media before adding to the final culture volume.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound HCl Stock Solution in DMSO

Materials:

  • This compound hydrochloride (FW: 407.04 g/mol )[3]

  • Anhydrous, sterile DMSO[9]

  • Sterile, light-protected microcentrifuge tubes or cryovials

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, you will need: Mass = Concentration (M) x Volume (L) x Formula Weight ( g/mol ) Mass = 0.1 mol/L x 0.001 L x 407.04 g/mol = 0.0407 g = 40.7 mg

  • Weighing: Carefully weigh 40.7 mg of this compound HCl powder in a sterile tube.

  • Dissolving: Add 1 mL of sterile DMSO to the powder.[4]

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if needed.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in light-protected tubes. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (≥6 months).[7]

Protocol 2: Dilution of this compound Stock into Culture Medium

Objective: To prepare 10 mL of culture medium with a final this compound concentration of 10 µM.

Procedure:

  • Pre-warm Medium: Place slightly more than 10 mL of your complete culture medium in a sterile tube and pre-warm to 37°C in a water bath or incubator. Ensure it is equilibrated at the correct pH in a CO2 incubator.

  • Calculate Volume: Use the dilution formula C1V1 = C2V2:

    • C1 (Stock Conc.) = 100 mM

    • C2 (Final Conc.) = 10 µM (or 0.01 mM)

    • V2 (Final Volume) = 10 mL

    • V1 (Stock Volume) = (C2 x V2) / C1 = (0.01 mM x 10 mL) / 100 mM = 0.001 mL = 1 µL

  • Dilution: a. Vigorously vortex or swirl the 10 mL of pre-warmed, pH-equilibrated medium. b. While the medium is still swirling, carefully pipette the 1 µL of the 100 mM stock solution directly into the vortex. c. Continue to mix for an additional 10-15 seconds to ensure homogeneity.

  • Application: Immediately use the this compound-containing medium to treat your cells.

Quantitative Data Summary

The solubility of this compound hydrochloride varies by solvent. This data is compiled from multiple sources for comparison.

SolventReported SolubilityMolar Equivalent (approx.)Reference(s)
Water 30.5 - 50 mg/mL75 - 123 mM[4]
DMSO 25 - 81 mg/mL~61 - 199 mM[4][5][9]
Ethanol ~10 mg/mL~25 mM[5]
PBS ~12.5 mg/mL~31 mM[7]

Note: Solubility can vary between batches and is affected by temperature, pH, and purity.

Visual Guides

Experimental and Logical Workflows

cluster_0 Protocol Workflow weigh 1. Weigh this compound HCl Powder dissolve 2. Dissolve in DMSO to make stock solution weigh->dissolve aliquot 3. Aliquot & Store at -80°C (Protected from light) dissolve->aliquot warm 4. Pre-warm & Equilibrate Culture Medium (37°C, 5% CO2) aliquot->warm dilute 5. Add Stock to Vortexing Medium for Final Concentration warm->dilute treat 6. Add Medicated Medium to Cells dilute->treat

Caption: Workflow for preparing this compound working solutions.

start Precipitate Observed? ph_check Is media pH > 7.6? start->ph_check dilution_check Was stock added to vortexing media? ph_check->dilution_check No sol_equilibrate Equilibrate media in CO2 incubator before use. ph_check->sol_equilibrate Yes conc_check Is final conc. > 20 µM? dilution_check->conc_check Yes sol_mix Re-make. Add stock to vortexing media. dilution_check->sol_mix No sol_conc Lower final concentration or use intermediate dilution. conc_check->sol_conc Yes sol_ok Check for other issues (e.g., media contamination, drug degradation). conc_check->sol_ok No

Caption: Troubleshooting logic for this compound precipitation.

Mechanism of Action

Simplified Signaling Pathway of this compound cluster_0 Cell Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gαi Protein D2R->G_protein activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP G_protein->AC inhibits Dopamine Dopamine Dopamine->D2R binds This compound This compound This compound->D2R blocks ATP ATP PKA PKA Activation cAMP->PKA CellResponse ↓ Downstream Cellular Response PKA->CellResponse

Caption: this compound blocks the D2 receptor, inhibiting its signaling cascade.

References

Validation & Comparative

Thioridazine and Clozapine: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antipsychotic drug development, thioridazine, a typical antipsychotic, and clozapine, the first atypical antipsychotic, represent two distinct pharmacological approaches to treating psychosis. While both have demonstrated clinical efficacy, their preclinical profiles reveal significant differences in receptor interactions and behavioral effects. This guide provides a detailed comparison of this compound and clozapine in preclinical models, offering insights for researchers and drug development professionals.

Receptor Binding Affinities

A key differentiator between this compound and clozapine lies in their receptor binding profiles. The following table summarizes their binding affinities (Ki, nM) for key neurotransmitter receptors implicated in the therapeutic effects and side effects of antipsychotic drugs.

ReceptorThis compound (Ki, nM)Clozapine (Ki, nM)References
Dopamine D1~10-fold lower affinity than (+)-thioridazine for D2Moderate Affinity[1]
Dopamine D2(+)-Thioridazine: High Affinity120[1][2]
Dopamine D4< 20< 20[3]
Serotonin 5-HT2AModerate Affinity9[2][4]
Serotonin 5-HT2CLower Potency than ClozapineHigh Potency (pIC50 = 7.19)[4]
Muscarinic M1High AffinityHigh Affinity[5]
Muscarinic M2Similar affinity for both enantiomersHigh Affinity[1][6]
Muscarinic M4Similar affinity for both enantiomersHigh Affinity (Full Agonist, EC50 = 11 nM)[1][7]
Adrenergic α1(+)-Thioridazine: 4.5x higher affinity than (-)-thioridazineHigh Affinity[1][8]

Key Insights from Receptor Binding Data:

  • Dopamine D2 Receptor: Both drugs exhibit affinity for the D2 receptor, a primary target for antipsychotic action.[9] However, clozapine possesses a lower affinity and faster dissociation rate from the D2 receptor compared to many typical antipsychotics.[2][10] This characteristic is thought to contribute to its lower incidence of extrapyramidal side effects (EPS).

  • Dopamine D4 Receptor: Both this compound and clozapine show high affinity for the D4 receptor.[3] However, D4 receptor affinity alone does not distinguish between typical and atypical antipsychotics.[3]

  • Serotonin 5-HT2A Receptor: Clozapine demonstrates a high affinity for the 5-HT2A receptor, and the ratio of 5-HT2A to D2 receptor affinity is a hallmark of atypical antipsychotics.[2][11] this compound also interacts with 5-HT2A receptors, but the high 5-HT2A blockade is not exclusive to atypical antipsychotics.[4][12]

  • Muscarinic Receptors: Both drugs have significant affinity for muscarinic receptors, which contributes to their anticholinergic side effects.[5][8] Notably, clozapine acts as a potent and selective agonist at the M4 muscarinic receptor, a property that may contribute to its unique clinical profile.[7]

  • Stereoselectivity of this compound: The enantiomers of this compound exhibit different receptor selectivities. (+)-Thioridazine has a higher affinity for D2 and alpha-1 receptors, while (-)-thioridazine has a higher affinity for the D1 receptor.[1]

Behavioral Pharmacology in Preclinical Models

Preclinical behavioral models are crucial for characterizing the antipsychotic potential and side effect profiles of compounds.

Behavioral ModelThis compound EffectsClozapine EffectsReferences
Conditioned Avoidance Response Dose-dependent decrease in responding.Dose-dependent decrease in responding; can increase responding at intermediate doses.[13]
Amphetamine-Induced Stereotypy Antagonizes amphetamine-induced locomotion but enhances stereotypy.Antagonizes amphetamine-induced locomotion but enhances stereotypy.[14]
Drug Discrimination Does not fully substitute for clozapine.Elicits a distinct discriminative stimulus.[15]
Catalepsy Induction Induces catalepsy, though potentially less than other typicals.Low propensity to induce catalepsy.[1]
Tacrine-Induced Tremulous Jaw Movements Suppresses tremulous jaw movements.Suppresses tremulous jaw movements (ED50 ~3.3 mg/kg).[16]
Differential Reinforcement of Low Rates (DRL) Decreased response rate at high doses.Increased response rates at low to moderate doses, decreased at high doses.[17]

Key Insights from Behavioral Data:

  • Atypical Profile of Clozapine: In several models, clozapine exhibits a distinct behavioral profile compared to typical antipsychotics like this compound. For instance, its ability to increase response rates in the DRL schedule and its lack of full substitution by this compound in drug discrimination studies highlight its unique properties.[15][17]

  • Amphetamine-Induced Behaviors: The finding that both drugs enhance amphetamine-induced stereotypy while antagonizing locomotion challenges the traditional interpretation of this model for psychosis.[14]

  • Extrapyramidal Side Effects: The low propensity of clozapine to induce catalepsy in rodents is consistent with its lower risk of EPS in humans.[1] The suppression of tacrine-induced tremulous jaw movements by both drugs suggests a potential role for anticholinergic activity in mitigating motor side effects.[16]

Experimental Protocols

Receptor Binding Assays

  • Objective: To determine the affinity of this compound and clozapine for various neurotransmitter receptors.

  • Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from rodent brain tissue or cells expressing specific receptor subtypes. Membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor drug (this compound or clozapine). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).

  • Data Analysis: Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Amphetamine-Induced Stereotypy in Rats

  • Objective: To assess the effects of this compound and clozapine on dopamine-mediated stereotyped behaviors.

  • Methodology: Male rats are pre-treated with either vehicle, this compound, or clozapine at various doses. After a specified time, they are administered d-amphetamine. The intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) is then scored by a trained observer blind to the treatment conditions at regular intervals over a set period. Locomotor activity is also often measured concurrently.

  • Data Analysis: Stereotypy scores and locomotor activity counts are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different drug treatments.

Signaling Pathways

The therapeutic and adverse effects of this compound and clozapine are mediated by their interactions with complex intracellular signaling cascades.

Dopamine D2 Receptor Signaling

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks Clozapine Clozapine (Antagonist) Clozapine->D2R Blocks Gi->AC Inhibits PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects DARPP32->Downstream

Serotonin 5-HT2A Receptor Signaling

HT2A_Signaling cluster_membrane Cell Membrane HT2A 5-HT2A Receptor Gq Gq HT2A->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin Serotonin->HT2A Activates Clozapine Clozapine (Inverse Agonist/Antagonist) Clozapine->HT2A Blocks Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Conclusion

Preclinical models reveal a complex and nuanced picture of the pharmacological differences between this compound and clozapine. While both drugs interact with a broad range of receptors, the specific affinities and functional activities at these targets, particularly the D2 and 5-HT2A receptors, likely underlie their distinct clinical profiles. Clozapine's "atypical" nature is supported by its unique behavioral effects in animal models, which are thought to be predictive of a lower risk of extrapyramidal side effects. For researchers in drug development, these preclinical comparisons underscore the importance of a multi-target approach and the utility of a diverse array of behavioral assays in the search for novel and improved antipsychotic agents. The continued exploration of the signaling pathways modulated by these drugs will undoubtedly provide further insights into the pathophysiology of schizophrenia and aid in the design of next-generation therapeutics.

References

Validation of Thioridazine as a Research Tool for Psychosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of thioridazine as a research tool for psychosis, offering an objective comparison with other antipsychotic agents. The information presented is supported by experimental data to aid researchers in making informed decisions for their preclinical and clinical studies.

Section 1: Mechanism of Action and Receptor Binding Profile

This compound, a phenothiazine derivative, is classified as a typical, low-potency antipsychotic. Its therapeutic effects are primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This action is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. However, this compound's pharmacological profile is broad, exhibiting affinity for a variety of other neurotransmitter receptors, which contributes to both its therapeutic actions and its side effect profile.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and other commonly used typical and atypical antipsychotics for key neurotransmitter receptors implicated in the pathophysiology and treatment of psychosis. Lower Ki values indicate higher binding affinity.

DrugClassD₂D₁5-HT₂ₐα₁ₐM₁H₁
This compound Typical 3.2 - 10 110 5.3 1.6 14 4.3
HaloperidolTypical0.7 - 1.52904511>10,0001,800
ChlorpromazineTypical1.6 - 1033112.5274.5
ClozapineAtypical126 - 250855.471.96
OlanzapineAtypical11 - 31314191.97
RisperidoneAtypical3.1 - 6.22200.160.8>10,00020

Data compiled from various sources.

Section 2: Preclinical and Clinical Efficacy

This compound has demonstrated efficacy in treating the symptoms of schizophrenia, comparable to other typical antipsychotics like chlorpromazine. However, its use has been largely superseded by atypical antipsychotics due to a more favorable side-effect profile of the latter. In research settings, this compound's well-characterized pharmacology makes it a useful tool for studying the role of various receptor systems in psychosis.

Dopamine System Modulation

This compound's blockade of D2 receptors leads to an increase in dopamine turnover in the striatum, a key brain region involved in motor control and reward. This effect is a hallmark of many antipsychotic drugs and is believed to be related to their therapeutic action.

Serotonin System Interaction

This compound also exhibits significant affinity for serotonin receptors, particularly 5-HT₂ₐ. The interaction between the dopamine and serotonin systems is a key focus of modern psychosis research, and this compound can be used as a tool to probe these interactions.

Section 3: Side Effect Profile and Research Implications

A critical aspect of validating a research tool is understanding its off-target effects. This compound's broad receptor binding profile results in a range of side effects that are important to consider in experimental design.

Side EffectAssociated Receptor(s)Comparison with other AntipsychoticsResearch Implication
Extrapyramidal Symptoms (EPS) D₂ blockade in the nigrostriatal pathwayLower incidence than high-potency typicals like haloperidol, but higher than atypicals.Useful for studying the mechanisms of EPS and for validating models of motor side effects.
Anticholinergic Effects (dry mouth, blurred vision, constipation)Muscarinic M₁ antagonismHigher incidence compared to many other antipsychotics.Can be used to investigate the role of cholinergic systems in psychosis and cognition.
Orthostatic Hypotension α₁-adrenergic blockadeSignificant potential for this side effect.Important consideration in animal studies involving cardiovascular measurements.
Sedation Histamine H₁ antagonismSedative effects are common.Can influence behavioral readouts in animal models.
Cardiac Effects (QTc prolongation)-A significant concern that led to the withdrawal of the brand-name version.Limits its use in long-term studies and requires careful monitoring in clinical research.

Section 4: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments used to characterize the effects of this compound.

Catalepsy Test in Rodents (for assessing EPS liability)

Objective: To assess the degree of motor rigidity (catalepsy) induced by an antipsychotic drug, which is a predictor of extrapyramidal side effects in humans.

Materials:

  • Male Wistar rats (180-220g)

  • This compound hydrochloride (dissolved in sterile water)

  • Horizontal bar (e.g., a wooden dowel), 1 cm in diameter, elevated 9 cm from the base.

  • Stopwatch

Procedure:

  • Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle to the rats.

  • At various time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

  • Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency).

  • A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the time as 180 seconds.

  • Perform three trials for each rat at each time point and calculate the mean descent latency.

Data Analysis: Compare the mean descent latency of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Measurement of Dopamine Turnover in Rat Striatum using HPLC-ECD

Objective: To quantify the levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum as an index of dopamine turnover.

Materials:

  • Rat brain tissue (striatum)

  • Perchloric acid (0.1 M) containing an internal standard (e.g., N-methyldopamine)

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of sodium acetate, citric acid, EDTA, octanesulfonic acid, and methanol, pH adjusted to ~4.0)

  • Standards for dopamine, DOPAC, and HVA

Procedure:

  • Following decapitation, rapidly dissect the striata on a cold plate.

  • Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid containing the internal standard.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a known volume of the filtered supernatant into the HPLC-ECD system.

  • Separate dopamine and its metabolites on the C18 column using the specified mobile phase and flow rate (e.g., 1.0 ml/min).

  • Detect the compounds using the electrochemical detector set at an appropriate oxidation potential (e.g., +0.75 V).

  • Quantify the concentrations of dopamine, DOPAC, and HVA by comparing their peak areas to those of the standards.

Data Analysis: Calculate the dopamine turnover ratio, often expressed as (DOPAC + HVA) / Dopamine. Compare the turnover ratios between this compound-treated and vehicle-treated animals.

Section 5: Visualizations

Signaling Pathway of this compound's Actions

Thioridazine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine->Dopamine_vesicle VMAT2 Synaptic_Cleft Synaptic Cleft Dopamine_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake D2R D2 Receptor Synaptic_Cleft->D2R Dopamine SHT2AR 5-HT2A Receptor Synaptic_Cleft->SHT2AR Serotonin AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP_32 DARPP-32 PKA->DARPP_32 PLC Phospholipase C SHT2AR->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Alpha1R α1 Receptor Alpha1R->PLC Activation M1R M1 Receptor M1R->PLC Activation This compound This compound This compound->D2R Antagonist This compound->SHT2AR Antagonist This compound->Alpha1R Antagonist This compound->M1R Antagonist Preclinical_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo_behavioral In Vivo Behavioral Models cluster_in_vivo_neurochemical In Vivo Neurochemical Analysis cluster_safety Safety & Toxicology receptor_binding Receptor Binding Assays (Ki determination) functional_assays Functional Assays (e.g., second messenger) receptor_binding->functional_assays Characterize Mechanism locomotor_activity Amphetamine-induced Hyperlocomotion functional_assays->locomotor_activity Predict Efficacy catalepsy Catalepsy Test (EPS liability) locomotor_activity->catalepsy Assess Side Effects ppi Prepulse Inhibition (Sensorimotor gating) catalepsy->ppi Evaluate Cognitive Effects microdialysis Microdialysis (Neurotransmitter levels) ppi->microdialysis Confirm Neurochemical Effects dopamine_turnover Dopamine Turnover (Post-mortem tissue) microdialysis->dopamine_turnover cardiac_safety Cardiovascular Monitoring (QTc interval) dopamine_turnover->cardiac_safety Assess Safety Profile toxicology General Toxicology cardiac_safety->toxicology

Thioridazine's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and mechanistic effects of the repurposed antipsychotic drug, Thioridazine, across various cancer cell lines. The data presented is collated from multiple preclinical studies to offer a comprehensive overview for researchers investigating its potential as an anticancer agent. This compound has demonstrated significant antiproliferative and pro-apoptotic activity in a range of cancers, including but not limited to, breast, lung, cervical, endometrial, gastric, and glioblastoma cell lines.[1][2][3][4]

Data Presentation: Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature. It is important to note that experimental conditions, such as duration of drug exposure, can influence these values.

Cancer TypeCell LineIC50 (µM)Exposure Time (hours)Reference
Triple-Negative Breast Cancer 4T19.8772[5]
Triple-Negative Breast Cancer MDA-MB-23118.7072[5]
Glioblastoma T98G12.6724[6]
Glioblastoma U-87 MG12.8024[6]
Cisplatin-Resistant Lung Cancer A549/DDP18.5424[7]
Lung Cancer A54920.9124[7]
Cervical & Endometrial Cancers HeLa, Caski, C33A, HEC-1-A, KLE~15 (effective concentration)24[8]
Gastric Cancer NCI-N87, AGSConcentration-dependent reduction in viability48[8]

Key Mechanistic Insights

This compound exerts its anticancer effects through several mechanisms, with the inhibition of the PI3K/Akt/mTOR signaling pathway being a central and frequently reported mode of action.[2][9][10][11] This pathway is crucial for cell growth, proliferation, and survival in many human cancers.[9] By inhibiting this pathway, this compound can induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis.[9][10][12]

Studies have shown that this compound treatment leads to the downregulation of key cell cycle proteins like cyclin D1 and CDK4, and upregulation of cell cycle inhibitors such as p21 and p27.[9][10] Furthermore, it promotes apoptosis through the mitochondrial pathway, evidenced by the loss of mitochondrial membrane potential.[11] In some contexts, particularly in drug-resistant cancer cells, this compound has also been found to inhibit the activity of P-glycoprotein (P-gp), a protein associated with multidrug resistance.[2][13]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the research of this compound's effects on cancer cells.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25, 30, 35, 40 µM).[7]

  • Incubation: The cells are incubated with this compound for a specified period, typically 24, 48, or 72 hours.[5][7]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of this compound for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Bcl-2, Bax, Cyclin D1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing this compound's Mechanism of Action

To better understand the molecular interactions and experimental processes, the following diagrams have been generated.

Thioridazine_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis p70S6K p70S6K mTOR->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Experimental_Workflow CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein

References

Comparative Analysis of Thioridazine Cross-Reactivity in Diverse Immunoassay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the antipsychotic drug Thioridazine and its primary metabolites in various immunoassay formats. The data presented is intended to aid researchers and clinicians in selecting the appropriate assay for their specific needs, understanding potential interferences, and accurately interpreting results. This compound, a phenothiazine derivative, is structurally similar to tricyclic antidepressants (TCAs), leading to notable cross-reactivity in immunoassays designed for TCAs.

Understanding the Significance of Cross-Reactivity

Immunoassays are indispensable tools in drug monitoring and toxicology screening due to their speed and sensitivity. However, a significant limitation is the potential for cross-reactivity, where the antibodies in the assay bind to structurally similar, non-target compounds. This can lead to false-positive results, impacting clinical decisions and research outcomes. For this compound, its structural resemblance to TCAs is a primary source of such interference.

Quantitative Cross-Reactivity Data

The following table summarizes the available quantitative data on the cross-reactivity of this compound and its major metabolites, Mesoridazine and Sulforidazine, in different immunoassay formats. It is important to note that cross-reactivity can be influenced by the specific antibodies used in an assay, as well as the assay's unique parameters, such as the concentration of antibodies and labeled antigens.[1]

AnalyteAssay FormatTarget Analyte of AssayCross-ReactivityReference
This compound Enzyme Multiplied Immunoassay Technique (EMIT)Tricyclic AntidepressantsDetected at therapeutic concentrations (>1.5 µg/mL)[2]
This compound Fluorescence Polarization Immunoassay (FPIA)Tricyclic AntidepressantsCan produce false-positive results[3]
Mesoridazine Radioimmunoassay (RIA)SulforidazineNo marked cross-reaction[4]
This compound Radioimmunoassay (RIA)SulforidazineNo marked cross-reaction[4]

Experimental Methodologies

Detailed protocols for the key immunoassay formats discussed are provided below. These protocols are generalized and may require optimization based on the specific reagents and equipment used.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Principle: In a competitive ELISA, the antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites coated on a microplate. The amount of labeled antigen detected is inversely proportional to the concentration of the antigen in the sample.

General Protocol:

  • Coating: Dilute the capture antibody in a coating buffer and add to the wells of an ELISA plate. Incubate to allow the antibody to adhere to the plate surface.

  • Blocking: Wash the plate and add a blocking buffer (e.g., BSA or milk solution) to prevent non-specific binding.

  • Sample and Labeled Antigen Addition: Add the sample and a known concentration of enzyme-labeled antigen to the wells. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound antigens.

  • Substrate Addition: Add a substrate that will react with the enzyme on the labeled antigen to produce a colored product.

  • Detection: Measure the absorbance of the solution in the wells using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte in the sample.[4][5][6][7][8]

Radioimmunoassay (RIA)

RIA is a highly sensitive in vitro assay technique used to measure concentrations of antigens by use of antibodies.

Principle: RIA is a competitive binding assay where a radioactive-labeled antigen ("hot") competes with a non-radioactive antigen ("cold") from the sample for a fixed number of antibody binding sites.

General Protocol:

  • Reagent Preparation: Prepare a standard curve using known concentrations of the unlabeled antigen.

  • Reaction Mixture: In separate tubes, combine the antibody, the radiolabeled antigen, and either the standard or the unknown sample.

  • Incubation: Incubate the mixture to allow the antigens to compete for and bind to the antibodies.

  • Separation: Separate the antibody-bound antigen from the free antigen. This can be achieved by precipitation or using a solid-phase-bound antibody.

  • Detection: Measure the radioactivity of the bound fraction using a gamma counter.

  • Quantification: The concentration of the antigen in the sample is determined by comparing the radioactivity with the standard curve. The amount of radioactivity is inversely proportional to the concentration of unlabeled antigen in the sample.[9][10][11][12][13]

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay used for the rapid quantification of small molecules.

Principle: This assay is based on the principle of fluorescence polarization. A fluorescently labeled drug (tracer) competes with the unlabeled drug in the sample for antibody binding sites. When the tracer is bound to the larger antibody molecule, it rotates more slowly in solution, resulting in a higher polarization of emitted light. Conversely, the smaller, unbound tracer rotates faster, leading to lower polarization.

General Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing the antibody and the fluorescent-labeled tracer in a suitable buffer.

  • Sample Addition: Add the sample containing the unlabeled drug to the reaction mixture.

  • Incubation: Allow the mixture to incubate and reach equilibrium.

  • Measurement: Excite the solution with plane-polarized light and measure the polarization of the emitted fluorescent light using a fluorescence polarization analyzer.

  • Quantification: The degree of fluorescence polarization is inversely related to the concentration of the drug in the sample.[14][15][16][17][18]

Visualizing Assay Principles and Molecular Relationships

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_elisa ELISA Workflow cluster_ria RIA Workflow cluster_fpia FPIA Workflow elisa1 Antibody Coating elisa2 Blocking elisa1->elisa2 elisa3 Sample & Labeled Antigen Addition elisa2->elisa3 elisa4 Washing elisa3->elisa4 elisa5 Substrate Addition elisa4->elisa5 elisa6 Detection elisa5->elisa6 ria1 Reagent Preparation ria2 Competitive Binding ria1->ria2 ria3 Separation ria2->ria3 ria4 Radioactivity Measurement ria3->ria4 fpia1 Reagent & Sample Mixing fpia2 Incubation fpia1->fpia2 fpia3 Fluorescence Polarization Measurement fpia2->fpia3

Caption: Generalized experimental workflows for ELISA, RIA, and FPIA.

signaling_pathway This compound This compound Mesoridazine Mesoridazine (Active Metabolite) This compound->Mesoridazine Metabolism TCA_Assay Tricyclic Antidepressant Immunoassay This compound->TCA_Assay Cross-reacts Sulforidazine Sulforidazine (Active Metabolite) Mesoridazine->Sulforidazine Metabolism Mesoridazine->TCA_Assay Potential Cross-reactivity

Caption: Metabolic pathway of this compound and its cross-reactivity with TCA immunoassays.

Conclusion

The cross-reactivity of this compound and its metabolites in various immunoassay formats is a critical consideration for accurate therapeutic drug monitoring and toxicological screening. As demonstrated, this compound exhibits significant cross-reactivity in immunoassays designed for tricyclic antidepressants, a consequence of their structural similarities. The extent of this interference can vary between different assay platforms such as EMIT and FPIA. In contrast, more specific assays, such as the described radioimmunoassay for the metabolite sulforidazine, can be developed to have minimal cross-reactivity with the parent drug and other metabolites.

Researchers and clinicians must be aware of the specific cross-reactivity profiles of the immunoassays they employ. When there is a suspicion of interference, confirmatory analysis using a more specific method, such as chromatography coupled with mass spectrometry, is recommended. The choice of an appropriate assay should be guided by the required specificity, sensitivity, and the potential for structurally related compounds to be present in the samples being analyzed.

References

Thioridazine's Cardiac Ion Channel Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thioridazine, a phenothiazine antipsychotic, has long been associated with an increased risk of cardiac arrhythmias, specifically QT interval prolongation and Torsades de Pointes (TdP). This guide provides a comparative analysis of this compound's effects on key cardiac ion channels—hERG (Kv11.1), Nav1.5, and Cav1.2—relative to other commonly prescribed antipsychotic medications. The data presented is compiled from published electrophysiological studies to offer an objective resource for cardiotoxicity risk assessment in drug development.

At a Glance: Comparative Potency of Antipsychotics on Cardiac Ion Channels

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other antipsychotics on the primary cardiac ion channels responsible for the generation and propagation of the cardiac action potential. Lower IC50 values indicate a higher potency of channel blockade.

Table 1: Inhibitory Effects on hERG (IKr) Potassium Channels

DrugChemical ClassIC50 (nM)
This compound Phenothiazine34 - 1250 [1][2]
HaloperidolButyrophenone1000[1]
ZiprasidoneBenzisothiazolyl piperazine93[1]
OlanzapineThienobenzodiazepine3800[1]
RisperidoneBenzisoxazole261[1]
QuetiapineDibenzothiazepine770[1]

Table 2: Inhibitory Effects on Nav1.5 (Peak INa) Sodium Channels

DrugIC50 (µM)
This compound 2.8 [3]
Haloperidol>5[4]
Ziprasidone>5[4]
Olanzapine>5[4]
Risperidone>5[4]
Quetiapine>5[4]

Table 3: Inhibitory Effects on Cav1.2 (ICa,L) Calcium Channels

DrugpIC50Approximate IC50 (µM)
This compound 5.89 [5]1.29
Haloperidol--
Ziprasidone--
Olanzapine--
Risperidone--
Quetiapine--

Note: A pIC50 of 5.89 corresponds to an IC50 of 10-5.89 M, which is approximately 1.29 µM. Data for other antipsychotics on Cav1.2 is less consistently reported in terms of IC50 values.

In-Depth Analysis of this compound's Channel Interactions

This compound's proarrhythmic potential stems from its potent blockade of multiple cardiac ion channels.

  • hERG (IKr) Channel Blockade: this compound is a potent blocker of the hERG potassium channel, which is crucial for cardiac repolarization.[1][2] Inhibition of this channel delays the outflow of potassium ions, prolonging the action potential duration and, consequently, the QT interval on an electrocardiogram. This is the primary mechanism underlying the increased risk of TdP associated with this compound.

  • Nav1.5 (INa) Channel Blockade: this compound also inhibits the cardiac sodium channel Nav1.5, albeit with a lower potency than its effect on hERG.[3] Blockade of the peak sodium current can slow the upstroke of the cardiac action potential, leading to a widening of the QRS complex.

  • Cav1.2 (ICa,L) Channel Blockade: this compound blocks the L-type calcium channel Cav1.2.[5] While this effect might contribute to a shortening of the action potential plateau, the potent hERG blockade typically dominates, resulting in an overall prolongation of the action potential. A recent study also indicated that long-term exposure to this compound could increase L-type calcium current density through a mechanism involving reactive oxygen species.[6][7]

Comparative Profile of Alternative Antipsychotics

The arrhythmogenic risk of other antipsychotics varies, largely depending on their relative potencies for different ion channels.

  • Haloperidol: While also known to prolong the QT interval, its potency for hERG blockade is lower than that of this compound.[1]

  • Ziprasidone: Exhibits potent hERG channel blockade, comparable to this compound, and has been associated with QT prolongation.[1]

  • Olanzapine, Risperidone, and Quetiapine: Generally demonstrate a lower potency for hERG channel blockade compared to this compound, which is consistent with a lower risk of significant QT prolongation at therapeutic doses.[1] Most of these second-generation antipsychotics show minimal effects on Nav1.5 and Cav1.2 at clinically relevant concentrations.[4]

Experimental Protocols

The data presented in this guide were primarily generated using the whole-cell patch-clamp electrophysiology technique on recombinant cell lines stably expressing the human cardiac ion channels of interest (e.g., HEK-293 or CHO cells).

General Methodology:

  • Cell Culture: Stably transfected cell lines are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Pipettes: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.

    • Solutions: The extracellular (bath) solution is a physiological saline solution, while the intracellular (pipette) solution is designed to mimic the intracellular ionic environment.

    • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow for electrical access to the entire cell.

    • Voltage Clamp: The membrane potential is clamped at a holding potential (typically -80 mV), and specific voltage protocols are applied to elicit and measure the ionic currents through the channel of interest.

  • Drug Application: Test compounds are applied to the cells via a perfusion system at increasing concentrations to determine the dose-dependent inhibition of the ionic current.

  • Data Analysis: The recorded currents are analyzed to determine the IC50 value, which is the concentration of the drug that causes a 50% inhibition of the maximal current.

Recommended Voltage Protocols (as per FDA guidelines): [8][9][10]

  • hERG (IKr): A depolarizing step to +20 mV for 2-5 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to elicit a large tail current for analysis.

  • Nav1.5 (Peak INa): A series of short (e.g., 20 ms) depolarizing pulses to various potentials (e.g., from -120 mV to +40 mV) from a holding potential of -100 mV.

  • Cav1.2 (ICa,L): A depolarizing step to 0 mV for 200-500 ms from a holding potential of -80 mV (or -40 mV to inactivate sodium channels).

Visualizing the Impact and Experimental Approach

Thioridazine_Cardiac_Impact cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_apd Action Potential & ECG This compound This compound hERG hERG (Kv11.1) This compound->hERG Potent Blockade Nav1_5 Nav1.5 This compound->Nav1_5 Blockade Cav1_2 Cav1.2 This compound->Cav1_2 Blockade IKr_Block Reduced IKr (K+ Efflux) INa_Block Reduced INa (Na+ Influx) ICaL_Block Reduced ICa,L (Ca2+ Influx) APD_Prolong Action Potential Duration Prolongation IKr_Block->APD_Prolong QT_Prolong QT Interval Prolongation APD_Prolong->QT_Prolong Arrhythmia Increased Risk of Torsades de Pointes QT_Prolong->Arrhythmia

Caption: Mechanism of this compound-induced cardiac arrhythmia.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK-293 expressing hERG) Dissociation Cell Dissociation & Plating Cell_Culture->Dissociation Giga_Seal Gigaseal Formation (>1 GΩ) Dissociation->Giga_Seal Solutions Prepare Intra- & Extracellular Solutions Solutions->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage Protocol & Record Baseline Current Whole_Cell->Voltage_Clamp Drug_Perfusion Perfusion of this compound (Increasing Concentrations) Voltage_Clamp->Drug_Perfusion Record_Block Record Current Inhibition Drug_Perfusion->Record_Block Dose_Response Construct Dose-Response Curve Record_Block->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

References

Thioridazine in Tardive Dyskinesia Research: A Comparative Guide to a Historical Tool and Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the use of thioridazine in tardive dyskinesia (TD) research. It objectively compares its historical role and performance with modern therapeutic alternatives, supported by experimental data and detailed protocols. This compound, a first-generation antipsychotic, is now understood not as a treatment for tardive dyskinesia, but as a causative agent. Its primary utility in contemporary research is in the induction of TD in animal models to facilitate the study of the condition and the development of new treatments.

This compound: From Treatment to Research Tool

This compound was once widely prescribed for schizophrenia but was largely withdrawn from the market worldwide in 2005 due to severe side effects, most notably cardiac arrhythmias and its high propensity to cause tardive dyskinesia.[1] As a potent dopamine D2 receptor antagonist, its chronic use leads to neuroadaptations in the basal ganglia, precipitating the characteristic involuntary movements of TD.[2][3] This property, while detrimental to patients, has made it a valuable tool in preclinical research for inducing TD in animal models.

In contrast, modern treatments for tardive dyskinesia, such as the vesicular monoamine transporter 2 (VMAT2) inhibitors deutetrabenazine and valbenazine, work by a different mechanism to alleviate the symptoms of TD.[4][5] These drugs represent the current standard of care and offer a crucial point of comparison for understanding the legacy of drugs like this compound.

Comparative Efficacy: Induction vs. Treatment

The following table summarizes the performance of this compound as an inducer of TD in animal models and the efficacy of deutetrabenazine and valbenazine as treatments for TD in clinical trials. The Abnormal Involuntary Movement Scale (AIMS) is a standard clinical tool for assessing the severity of TD.

CompoundRole in TD ResearchMechanism of ActionKey Efficacy Data
This compound Induction of TD in animal modelsDopamine D2 Receptor AntagonistInduces dopamine receptor supersensitivity, leading to TD symptoms in animal models. The intensity and duration of this effect are significant, though potentially less intense than with haloperidol.[6]
Deutetrabenazine Treatment of TDVMAT2 InhibitorIn clinical trials, deutetrabenazine has shown a statistically significant reduction in AIMS scores compared to placebo. One study reported a least-squares mean reduction of -3.0 from baseline at 12 weeks, versus -1.6 for placebo.[7]
Valbenazine Treatment of TDVMAT2 InhibitorClinical trials have demonstrated a significant reduction in AIMS scores with valbenazine treatment. In one phase 3 trial, 40% of patients receiving 80mg daily achieved a ≥50% reduction in their AIMS score from baseline, compared to 8.7% in the placebo group.[8][9]

Comparative Safety and Tolerability

The side effect profiles of this compound and the VMAT2 inhibitors differ significantly, reflecting their distinct mechanisms of action. This compound is associated with a high burden of adverse effects, which led to its withdrawal from many markets.

Adverse EventThis compoundDeutetrabenazineValbenazine
Tardive Dyskinesia Causative AgentNot associated with causing TDNot associated with causing TD
Cardiac Effects (QTc Prolongation) High risk, dose-dependentPotential riskPotential risk
Extrapyramidal Symptoms (Parkinsonism, Dystonia) High incidencePossible, but generally low rates reported in trials[10]Low incidence reported in trials[6]
Somnolence/Sedation CommonReported in clinical trials (4% and greater than placebo)[7]The most common adverse event, reported in ~10.9% of patients in clinical trials[8]
Anticholinergic Effects (Dry Mouth, Constipation) High incidenceReported, including dry mouthReported, including dry mouth[11]
Hypotension High incidence of orthostatic hypotensionNot a prominent reported side effectNot a prominent reported side effect
Suicidal Ideation/Depression Can occurLow rates, similar to or lower than placebo in some trials[10]Low incidence reported in long-term trials (6.4% for suicidal behavior/ideation)[6]

Signaling Pathways

The development of tardive dyskinesia and its treatment involve distinct signaling pathways in the brain's motor circuits.

TD_Causation_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Blocks Upregulation D2 Receptor Upregulation & Supersensitivity D2_Receptor->Upregulation Chronic Blockade Leads To Dopamine_Signal Exaggerated Dopamine Signaling Upregulation->Dopamine_Signal TD_Symptoms Tardive Dyskinesia (Hyperkinetic Movements) Dopamine_Signal->TD_Symptoms

Figure 1. Signaling pathway for this compound-induced tardive dyskinesia.

VMAT2_Treatment_Pathway cluster_0 VMAT2 Inhibitor Action cluster_1 Downstream Effects VMAT2_Inhibitor Deutetrabenazine/ Valbenazine VMAT2 VMAT2 VMAT2_Inhibitor->VMAT2 Inhibits Dopamine_Packaging Reduced Dopamine Packaging into Vesicles VMAT2->Dopamine_Packaging Mediates Dopamine_Release Decreased Dopamine Release Dopamine_Packaging->Dopamine_Release TD_Alleviation Alleviation of TD Symptoms Dopamine_Release->TD_Alleviation TD_Induction_Workflow Acclimation Animal Acclimation Drug_Admin Chronic Antipsychotic Administration (e.g., this compound) Acclimation->Drug_Admin Behavioral_Testing Behavioral Assessment (VCM Quantification) Drug_Admin->Behavioral_Testing Regular Intervals Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Outcome TD-like Phenotype Established Data_Analysis->Outcome

References

Safety Operating Guide

Proper Disposal of Thioridazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of thioridazine, a phenothiazine antipsychotic, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can pose risks to human health and contaminate ecosystems.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to adhere to standard safety protocols. This compound may be harmful if swallowed, cause skin and eye irritation, and may damage fertility or an unborn child.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or face protection, chemical-resistant gloves, and a lab coat.[3][4] In case of dust, a certified particulate filter respirator is recommended.[4][5]

  • Ventilation: Handle this compound in a well-ventilated area, using local and general ventilation to minimize exposure to dust or fumes.[4]

  • Spill Management: In case of a spill, evacuate personnel to a safe area.[6] Take up the spilled material mechanically, avoiding dust generation, and place it in appropriate, labeled containers for disposal. Prevent the substance from entering drains, surface water, or groundwater.[4][7]

This compound Disposal Procedures

The primary and most recommended method for disposing of this compound waste is through a licensed environmental waste management company.[8] Federal and state regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), govern the disposal of pharmaceutical waste.[1][2]

Step 1: Waste Identification and Segregation Separate this compound waste into categories to ensure proper handling.[4]

  • Unused or Expired Pure this compound: This includes raw chemical stock.

  • Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and empty containers that have come into direct contact with this compound.

  • Aqueous Solutions: Liquid waste containing dissolved this compound.

Step 2: Prohibited Disposal Methods Under no circumstances should this compound waste be disposed of via the following methods:

  • Sewer System: Do not flush this compound down the toilet or pour it down the sink.[2][9] The EPA's Subpart P rule explicitly bans the sewering of hazardous pharmaceutical waste by healthcare facilities. Wastewater treatment plants are often not equipped to remove such compounds, leading to environmental contamination.[9]

  • Regular Trash: Untreated this compound and its contaminated containers should not be placed in the regular municipal trash.[10][11]

Step 3: Recommended Disposal Protocol The following protocol outlines the standard procedure for preparing this compound waste for collection by a certified hazardous waste contractor.

  • Containment: Place all this compound waste (pure chemical, contaminated solids) into a designated, properly labeled, and sealable hazardous waste container.[3][4]

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contents, including "this compound." Note the accumulation start date.

  • Storage: Store the sealed waste container in a secure, designated area, away from incompatible materials, until it is collected by a licensed waste disposal service.[3][12]

  • Collection and Incineration: The final disposal method for most pharmaceutical waste, including this compound, is high-temperature incineration at a permitted treatment facility.[2][13] This process is managed by the specialized waste disposal company.

For small residual amounts of powder, such as residue in a container, some institutional guidelines may permit on-site treatment before collection. This should only be done in accordance with your institution's Environmental Health & Safety (EHS) protocols. A general procedure is as follows:

  • Mix the residual powder with a liquid like water or bleach to deplete the solids.[12]

  • Pour the resulting liquid onto an absorbent, unpalatable material such as kitty litter or coffee grounds.[11][12]

  • Place the mixture in a sealed container and manage it as hazardous waste for incineration.[12]

Data Summary for this compound Disposal

ParameterGuidelineRegulatory Context
Waste Classification Pharmaceutical Waste; potentially Hazardous Waste depending on characteristics and local regulations.Environmental Protection Agency (EPA), Resource Conservation and Recovery Act (RCRA).[2][14]
PPE Requirement Safety glasses/face shield, gloves, lab coat, dust respirator if needed.[3][4]Occupational Safety and Health Administration (OSHA) standards.
Prohibited Disposal Flushing down drains/toilets; disposal in regular trash.[2][9]EPA Subpart P rule bans sewering of hazardous pharmaceutical waste.[15]
Primary Disposal Method Collection by a licensed hazardous waste management company.[8]Complies with EPA, DEA, and state-level regulations.[2]
Final Treatment High-temperature incineration at a permitted facility.[2][13]Required by the EPA for treating hazardous pharmaceutical waste.[2]
Empty Containers Handle contaminated packages in the same way as the substance itself.[4]RCRA regulations for hazardous waste containers.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

ThioridazineDisposalWorkflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type pure_chem Pure/Expired this compound waste_type->pure_chem  Pure Chemical contaminated Contaminated Labware (Gloves, Containers, etc.) waste_type->contaminated Contaminated   Solid spill Spill Residue waste_type->spill Spill collect Place in Labeled Hazardous Waste Container pure_chem->collect contaminated->collect absorb Absorb Spill with Inert Material spill->absorb prohibited Prohibited Actions: - No Drain Disposal - No Regular Trash collect->prohibited Verify Compliance store Store Securely for Pickup collect->store pickup Arrange Pickup by Licensed Waste Contractor store->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate absorb->collect

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Thioridazine

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of Thioridazine, a potent phenothiazine. Adherence to these procedures will minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended equipment.

PPE CategoryItemSpecification/StandardPurpose
Eye/Face Protection Safety GlassesSide shields are recommended.Protects against airborne particles and splashes.
Hand Protection Chemical-resistant glovesStandard BS EN 374:2003 or equivalent.Prevents skin contact and absorption. Gloves should be inspected before use and disposed of after handling.
Body Protection Laboratory CoatStandard cloth lab coat for small quantities.Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorUse if ventilation is inadequate or if dusts are generated.Prevents inhalation of harmful dust particles.[1]

Note: Always wash hands thoroughly after removing gloves.[1]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram illustrates the key stages and associated safety measures.

Thioridazine_Handling_Workflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures receiving Receiving - Inspect container integrity storage Storage - Tightly sealed container - 2-8°C, protected from light - Store locked up receiving->storage Store Immediately handling Handling - Use in a chemical fume hood - Avoid dust formation - Wear appropriate PPE storage->handling Retrieve for Use weighing Weighing - Perform in a ventilated enclosure handling->weighing spill Spill Response - Evacuate area - Wear appropriate PPE - Sweep up solid, avoid dust - Collect in a suitable container for disposal handling->spill If Spill Occurs exposure Exposure Response - Follow First-Aid Measures handling->exposure If Exposure Occurs experiment Experimentation - Follow established protocols weighing->experiment decontamination Decontamination - Clean work surfaces with a suitable detergent or solvent experiment->decontamination Post-Experiment waste_collection Waste Collection - Collect waste in a labeled, sealed container decontamination->waste_collection disposal Disposal - Dispose of via an approved waste disposal plant waste_collection->disposal

A logical workflow for the safe handling of this compound.

Hazard and Safety Data

Understanding the hazard profile of this compound is critical for safe handling. While no specific occupational exposure limits have been established, the substance presents several hazards.[1][2][3]

Hazard CategoryDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[4]
Skin Irritation Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.[4]
Eye Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.[5]

Emergency and First-Aid Protocols

In the event of exposure or a spill, immediate and appropriate action is necessary.

First-Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.

Spill Response:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear appropriate personal protective equipment, including respiratory protection.

  • Contain and Clean: Gently sweep or vacuum up the spilled solid material, avoiding the generation of dust.[1] Collect the material in a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable detergent or solvent.

Disposal Plan

Proper disposal of this compound and its contaminated waste is a critical final step.

  • Waste Collection: All waste materials, including contaminated PPE, should be collected in a designated, sealed, and properly labeled container.

  • Disposal Method: Dispose of contents and container in accordance with local, regional, and national regulations through an approved waste disposal company.[6][4] Do not allow the substance to enter drains or watercourses.

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[1] They should be sent to an approved waste handling site for recycling or disposal.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.